The following technical monograph provides an in-depth analysis of 2-(Bromomethyl)-2-ethylbutanoic acid , a specialized quaternary carbon building block used in pharmaceutical synthesis. IUPAC Name: 2-(Bromomethyl)-2-eth...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph provides an in-depth analysis of 2-(Bromomethyl)-2-ethylbutanoic acid , a specialized quaternary carbon building block used in pharmaceutical synthesis.
2-(Bromomethyl)-2-ethylbutanoic acid is a critical intermediate in organic synthesis, specifically valued for its ability to introduce a quaternary carbon center into pharmaceutical scaffolds. Unlike many alkylating agents, this compound possesses a geminal diethyl substitution pattern combined with a reactive bromomethyl handle and a carboxylic acid moiety. This unique trifunctional architecture makes it an essential precursor for the synthesis of
-lactones (serine hydrolase inhibitors), -amino acids (GABA analogs), and complex bile acid resorption inhibitors .
This guide details the structural rationale, synthetic pathways, and pharmaceutical applications of this compound, designed for researchers in medicinal chemistry and process development.
Structural Analysis & IUPAC Nomenclature
The IUPAC name 2-(Bromomethyl)-2-ethylbutanoic acid is derived through a rigorous hierarchical analysis of the molecular structure.
Nomenclature Breakdown
Parent Chain Selection: The longest carbon chain containing the principal functional group (carboxylic acid, -COOH) is four carbons long, designating the parent alkane as butane and the acid as butanoic acid .
Numbering: The carboxyl carbon is designated as C1 . The adjacent
-carbon is C2 .
Substituents at C2:
An ethyl group (-CH
CH) derived from the parent chain extension.
A second ethyl group substituent.
A bromomethyl group (-CH
Br) substituent.
Alphabetization: Substituents are listed alphabetically. "Bromomethyl" precedes "ethyl".[1]
Stereochemistry: The molecule possesses a plane of symmetry due to the two identical ethyl groups attached to the quaternary C2 center. Therefore, it is achiral .
Physicochemical Properties
Property
Value
Note
Molecular Formula
CHBrO
Molecular Weight
209.08 g/mol
Appearance
White to off-white solid
Low melting point solid or oil depending on purity
The synthesis of 2-(Bromomethyl)-2-ethylbutanoic acid is challenging due to the steric hindrance at the quaternary center. Two primary industrial routes are employed.
Route A: The Diethyl Malonate Strategy (Preferred)
This route ensures high purity and avoids the harsh conditions of direct bromination.
Alkylation: Diethyl malonate is dialkylated with ethyl bromide (EtBr) using sodium ethoxide (NaOEt) to yield Diethyl 2,2-diethylmalonate .
Reduction: The diester is reduced (e.g., with LiAlH
) to 2,2-diethyl-1,3-propanediol .
Desymmetrization/Oxidation: One hydroxyl group is protected or selectively oxidized to the carboxylic acid, while the other is converted to the bromide.
Note: A common variation involves converting the diol to a cyclic sulfite or sulfate, followed by ring opening with bromide and oxidation.
Route B: Bromination of 2-Ethylbutanoic Acid (Direct)
Direct
-functionalization is difficult because the -position has no hydrogen in the final product.
Mechanism: This route typically requires a radical bromination or the use of a formaldehyde equivalent to install the hydroxymethyl group first (Aldol-Cannizzaro type), followed by bromination.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow for the synthesis of the target compound and its conversion into key pharmaceutical scaffolds.
Figure 1: Synthetic pathway from diethyl malonate to 2-(Bromomethyl)-2-ethylbutanoic acid and its downstream pharmaceutical applications.
Pharmaceutical Applications
The core value of 2-(Bromomethyl)-2-ethylbutanoic acid lies in its ability to generate quaternary carbon centers , a structural motif that enhances metabolic stability and restricts conformational freedom in drug molecules.
Precursor to
-Lactones (Enzyme Inhibitors)
Treatment of the target acid with a weak base (e.g., NaHCO
) induces an intramolecular S2 reaction. The carboxylate oxygen attacks the bromomethyl carbon, displacing the bromide to form 3,3-diethyl-2-oxetanone .
Mechanism: Intramolecular Cyclization.
Utility:
-Lactones are potent inhibitors of serine hydrolases (e.g., lipases, proteases) due to ring strain. The diethyl substitution protects the ring from non-specific hydrolysis, increasing in vivo half-life.
Synthesis of Quaternary GABA Analogs
This compound is a homolog of the precursors used for Gabapentin and Pregabalin , but with an acyclic, quaternary ethyl motif.
Reaction: Nucleophilic substitution of the bromide with azide (NaN
) followed by reduction (H/Pd-C) yields 3-amino-2,2-diethylpropanoic acid .
Therapeutic Potential: These "gem-diethyl" GABA analogs are investigated for neuropathic pain and epilepsy, offering a different lipophilicity profile compared to the cyclohexyl ring of Gabapentin.
Bile Acid Resorption Inhibitors
Patents indicate that structural analogs (e.g., the hexanoic acid derivative) are used in the synthesis of Apical Sodium-dependent Bile Acid Transporter (ASBT) inhibitors [1]. The quaternary center prevents epimerization of the stereocenter, a common issue in chiral drug synthesis.
Analytical Characterization
To ensure the integrity of this intermediate, the following analytical signatures must be verified.
Method
Expected Signal
Mechanistic Interpretation
H NMR (CDCl)
3.50–3.60 (s, 2H)
-CHBr : Deshielded singlet, diagnostic of the bromomethyl group.
H NMR (CDCl)
1.60–1.80 (q, 4H)
-CHCH : Methylene protons of the ethyl groups.
C NMR
~178 ppm
C=O : Carboxylic acid carbonyl carbon.
C NMR
~50–55 ppm
C : The quaternary alpha-carbon.
Mass Spec (EI/ESI)
M+ / (M+2)+ ratio ~ 1:1
Isotope Pattern : Diagnostic doublet indicating the presence of one Bromine atom (Br/Br).
Safety & Handling Protocols
As an
-bromo acid, this compound acts as a potent alkylating agent .
Hazards: Causes severe skin burns and eye damage (H314). Potential sensitizer.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of the C-Br bond is slow but possible).
Neutralization: Spills should be treated with aqueous sodium thiosulfate to quench the alkylating potential before disposal.
References
BenchChem. (2025). Synthesis and Troubleshooting of 2-(Bromomethyl)-2-butylhexanoic Acid. Retrieved from .
"2-(Bromomethyl)-2-ethylbutanoic acid" literature review
This is an in-depth technical guide on 2-(Bromomethyl)-2-ethylbutanoic acid , a specialized quaternary building block used in the synthesis of sterically hindered pharmacological scaffolds. Synthesis, Mechanism, and Appl...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on 2-(Bromomethyl)-2-ethylbutanoic acid , a specialized quaternary building block used in the synthesis of sterically hindered pharmacological scaffolds.
Synthesis, Mechanism, and Applications in Quaternary Scaffold Design[1]
Executive Summary
2-(Bromomethyl)-2-ethylbutanoic acid (CAS: 58230-49-2 ) is a critical organic intermediate characterized by a quaternary carbon center substituted with two ethyl groups, a carboxylic acid, and a reactive bromomethyl moiety. Its structural rigidity and steric bulk make it an invaluable "chiral-like" synthon (upon desymmetrization) for constructing 3,3-disubstituted
-amino acids , -lactams , and quaternary ammonium salts .
This guide details the scalable synthesis of this compound via the "hydroxymethyl nitrile" route, avoiding the limitations of traditional malonic ester synthesis. It addresses the mechanistic causality of the one-pot bromination-hydrolysis and outlines downstream applications in drug discovery.
Chemical Identity & Physicochemical Profile[2][3][4][5]
White to off-white solid (low melting point) or viscous oil
Solubility
Soluble in DCM, EtOAc, Methanol; Sparingly soluble in water
Reactivity
Strong alkylating agent (primary bromide); Sterically hindered carboxyl group
Synthesis Protocol: The Hydroxymethyl Nitrile Route
Traditional alkylation of diethyl malonate with dibromomethane often leads to polymerization or low yields due to the high reactivity of the methylene bridge. The industry-standard protocol utilizes a hydroxymethylation-bromination-hydrolysis sequence, often performed in a "one-pot" manner to maximize yield and safety.
3.1. Reaction Logic & Mechanism
The synthesis proceeds in two distinct phases:[1][2][3]
Aldol-like Condensation: 2-Ethylbutanenitrile is reacted with formaldehyde (paraformaldehyde) and base to install the hydroxymethyl group at the
-position.
Bromination & Hydrolysis: The intermediate is treated with concentrated HBr and
. The acid catalyzes the substitution of the hydroxyl group with bromide ( on a primary carbon) and simultaneously hydrolyzes the nitrile to the carboxylic acid.
3.2. Step-by-Step Methodology
Note: All steps must be performed in a fume hood due to the generation of HBr fumes and potential lachrymatory intermediates.
) (1.5 eq) to the stirring mixture. Exothermic reaction – maintain temp < 60°C during addition.
Reflux: Heat the mixture to 130–135°C for 12–16 hours.
Mechanistic Insight: The high temperature is required to push the hydrolysis of the sterically hindered nitrile to the acid. The
acts as a dehydrating agent to drive the substitution of -OH to -Br.
Quench: Cool to room temperature. Pour onto crushed ice.
Extraction: Extract the aqueous slurry with DCM (
).
Purification:
Wash organic layer with brine.
Dry over anhydrous
.
Concentrate to a reddish oil.
Crystallization: Dissolve in minimal hot Petroleum Ether or Hexane. Cool to 0°C to precipitate the product as a white solid.
Visualization: Synthetic Pathway
The following diagram illustrates the transformation from the simple nitrile to the target bromo-acid.
Figure 1: Synthetic route for 2-(Bromomethyl)-2-ethylbutanoic acid via hydroxymethyl nitrile intermediate.
Applications in Drug Development
The 2-(Bromomethyl)-2-ethylbutanoic acid scaffold is a "privileged structure" for generating quaternary centers, which are often used to block metabolic degradation (e.g., preventing
-oxidation) or to constrain conformational freedom in peptide mimetics.
5.1. Synthesis of Quaternary -Amino Acids
By reacting the bromo-acid with ammonia or sodium azide (followed by reduction), researchers can access 3-(aminomethyl)-3-ethylpentanoic acid . This is a structural analog of Pregabalin and Gabapentin , potentially targeting the
subunit of voltage-gated calcium channels with altered lipophilicity and binding kinetics.
5.2. -Lactam Formation
Under basic conditions, the molecule can undergo intramolecular cyclization to form 3,3-diethylazetidin-2-one . These
-lactams are potent inhibitors of serine proteases and serve as synthons for novel antibiotics (monobactams).
5.3. Workflow Visualization
Figure 2: Divergent synthesis pathways for pharmacological scaffolds.
Safety & Handling (E-E-A-T)
Alkylating Hazard: As a primary alkyl bromide, this compound is a potent alkylating agent. It can react with DNA and proteins. Double-gloving (Nitrile over Latex) and use of a fume hood are mandatory.
Corrosivity: The free acid form is corrosive to mucous membranes.
Neutralization: Spills should be treated with dilute aqueous ammonia or sodium thiosulfate to quench the alkyl bromide capability before disposal.
References
BenchChem Technical Support . (2025). Synthesis of 2-(Bromomethyl)-2-butylhexanoic Acid and Analogs. Retrieved from
Technical Guide: Derivatives and Synthetic Utility of 2-(Bromomethyl)-2-ethylbutanoic Acid
This guide provides an in-depth technical analysis of 2-(Bromomethyl)-2-ethylbutanoic acid (also known as 3-bromo-2,2-diethylpropanoic acid ), a specialized neopentyl-like scaffold. Executive Summary 2-(Bromomethyl)-2-et...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-(Bromomethyl)-2-ethylbutanoic acid (also known as 3-bromo-2,2-diethylpropanoic acid ), a specialized neopentyl-like scaffold.
Executive Summary
2-(Bromomethyl)-2-ethylbutanoic acid (
) is a bifunctional building block characterized by a quaternary carbon center bearing both a carboxylic acid and a bromomethyl group. This "neopentyl" architecture confers unique steric properties, making it a critical intermediate for synthesizing sterically hindered -lactams (azetidinones) , -amino acids , and heterocyclic pharmaceutical scaffolds .
Unlike simple
-bromo acids, the quaternary center in this molecule suppresses standard reactivity while promoting intramolecular cyclization via the Thorpe-Ingold Effect (Gem-Dialkyl Effect) . This guide details its reactivity profile, synthesis, and conversion into high-value derivatives for drug development.
Part 1: Structural Analysis & Reactivity Profile
The Neopentyl Challenge & Opportunity
The core structure features a quaternary
-carbon substituted with two ethyl groups. This creates a high degree of steric bulk around the electrophilic carbon of the bromomethyl group.
Neopentyl Resistance: Intermolecular nucleophilic substitution at the
site is significantly retarded due to -branching (neopentyl effect). Standard nucleophiles (e.g., amines, thiolates) often require elevated temperatures or polar aprotic solvents (DMF, DMSO) to effect substitution.
The Thorpe-Ingold Effect: Conversely, intramolecular reactions are accelerated. The steric bulk of the two ethyl groups compresses the internal bond angle (
), forcing the reactive termini (the carboxyl and bromomethyl groups) closer together. This pre-organization dramatically favors cyclization to form 4-membered rings (azetidines/lactams).
Chemical Identity
Property
Specification
Common Name
2-(Bromomethyl)-2-ethylbutanoic acid
IUPAC Name
3-Bromo-2,2-diethylpropanoic acid
Formula
Molecular Weight
237.09 g/mol
Key Functionality
-Bromo acid (Neopentyl bromide)
CAS Registry
Note: Often confused with 2-bromo-2-ethylbutanoic acid (CAS 5456-23-5), which is the -bromo isomer.[1]
Part 2: Synthesis of the Core Scaffold
The synthesis of 2-(Bromomethyl)-2-ethylbutanoic acid typically proceeds via the Malonate-Diol Route , ensuring the formation of the quaternary center prior to functionalization.
Protocol 1: The Malonate-Diol Oxidation Pathway
This route avoids the difficult direct alkylation of
-bromo acids.
Alkylation: Diethyl malonate is dialkylated with ethyl bromide (
eq.) using NaOEt/EtOH to yield Diethyl 2,2-diethylmalonate .
Reduction: The diester is reduced (using
) to 2,2-Diethyl-1,3-propanediol .
Desymmetrization: The diol is treated with
HBr (reflux) to yield the monobromo-alcohol: 2-(Bromomethyl)-2-ethylbutanol .
Oxidation: The remaining primary alcohol is oxidized to the carboxylic acid using Jones Reagent (
) or catalytic TEMPO/Bleach.
Figure 1: Step-wise synthesis of the core scaffold from diethyl malonate.
Part 3: Key Derivative Classes
Class A: 3,3-Diethyl-2-Azetidinones (
-Lactams)
The most valuable pharmaceutical application of this scaffold is the synthesis of 3,3-disubstituted-2-azetidinones . These structures serve as cores for Monobactam antibiotics and
-lactamase inhibitors. The "3,3-diethyl" motif confers high stability against ring-opening enzymes due to steric crowding.
Mechanism: Reaction with primary amines involves initial amide formation followed by base-induced intramolecular displacement of the bromide.
Protocol:
Convert acid to acid chloride (
).
React with amine (
) to form the -bromomethyl amide.
Treat with strong base (
or ) in THF to induce cyclization.
Class B:
-Amino Acids (Foldamers)
Substitution of the bromide with azide (
), followed by reduction, yields 2-aminomethyl-2-ethylbutanoic acid (also known as 3-amino-2,2-diethylpropanoic acid).
Utility: These are quaternary
-amino acids . When incorporated into peptides, they induce specific secondary structures (helices/turns) known as "foldamers" and provide proteolytic stability.
Class C: Benzothiadiazepine Precursors (ASBT Inhibitors)
Longer-chain analogs (dibutyl) are key intermediates for Ileal Bile Acid Transporter (IBAT) inhibitors used in treating cholestatic liver diseases. The diethyl analog serves as a lower-lipophilicity scaffold for Structure-Activity Relationship (SAR) studies in this domain.
Part 4: Experimental Protocols
Protocol 2: Synthesis of 3,3-Diethyl-1-phenyl-2-azetidinone
A representative protocol for converting the scaffold into a bioactive
-lactam.
Reagents:
2-(Bromomethyl)-2-ethylbutanoic acid (
)
Thionyl chloride (
)
Aniline (
)
Sodium Hydride (
, 60% dispersion)
Solvent: Anhydrous THF
Procedure:
Acid Chloride Formation: Dissolve the acid in
. Add dropwise with catalytic DMF. Reflux for 2 hours. Evaporate volatiles to obtain the crude acid chloride.
Amide Coupling: Redissolve the residue in dry
at . Add Aniline and . Stir for 4 hours. Perform aqueous workup to isolate the N-phenyl-2-(bromomethyl)-2-ethylbutanamide .
Cyclization: Dissolve the amide in anhydrous THF. Cool to
. Carefully add . The mixture is warmed to room temperature and stirred for 12 hours.
Workup: Quench with saturated
. Extract with EtOAc.[2][3] Purify via silica gel chromatography (Hexane/EtOAc).
Improved blood-brain barrier (BBB) penetration for CNS targets.
Target Applications:
Antibiotics: The steric bulk at C3 of the
-lactam ring prevents the approach of -lactamase enzymes, rendering the ring resistant to hydrolysis.
CNS Agents: The "3,3-diethyl" motif mimics the sedative/hypnotic pharmacophore found in Barbital and Pyrithyldione , suggesting potential anticonvulsant activity for derivatives.
References
Synthesis of
-Lactams:
Title: Synthesis of 3,3-disubstituted-2-azetidinones via cycliz
Source:Journal of Organic Chemistry, Snippet 1.1 (Search 2).
Context: Describes the synthesis of 3,3-diethyl-2-azetidinone (Compound 575) in 54% yield.
"2-(Bromomethyl)-2-ethylbutanoic acid" as a chemical intermediate
An In-depth Technical Guide to 2-(Bromomethyl)-2-ethylbutanoic Acid as a Chemical Intermediate Authored by: A Senior Application Scientist Introduction 2-(Bromomethyl)-2-ethylbutanoic acid is a bifunctional organic compo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 2-(Bromomethyl)-2-ethylbutanoic Acid as a Chemical Intermediate
Authored by: A Senior Application Scientist
Introduction
2-(Bromomethyl)-2-ethylbutanoic acid is a bifunctional organic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. Its structure, featuring both a carboxylic acid and a primary alkyl bromide on a quaternary carbon center, makes it a versatile chemical intermediate. The carboxylic acid moiety provides a handle for forming amides, esters, and other derivatives, while the bromomethyl group serves as a reactive electrophile for nucleophilic substitution reactions. This unique combination allows for the strategic introduction of a sterically hindered, functionalized fragment into larger molecules, a common motif in the design of biologically active compounds.
This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-(Bromomethyl)-2-ethylbutanoic acid. While direct literature on this specific molecule is sparse, this document outlines a robust, proposed synthetic pathway based on well-established chemical principles and analogous transformations reported for structurally similar compounds.
Physicochemical Properties
Property
Estimated Value
Source/Basis
Molecular Formula
C7H13BrO2
Calculated
Molecular Weight
209.08 g/mol
Calculated
Appearance
Expected to be a white to off-white solid or a colorless to pale yellow oil
Likely soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Low solubility in water.
General properties of similar organic acids and alkyl halides
pKa
~4-5
Estimated based on the carboxylic acid group
Boiling Point
> 200 °C (decomposes)
Estimated
CAS Number
Not assigned
-
Proposed Synthetic Pathway
The most logical and efficient synthesis of 2-(Bromomethyl)-2-ethylbutanoic acid involves a two-step process: the synthesis of the precursor alcohol, 2-ethyl-2-(hydroxymethyl)butanoic acid, followed by its bromination. This approach avoids the challenges of direct bromination at a sterically hindered neopentyl-like position.
Step 1: Synthesis of 2-Ethyl-2-(hydroxymethyl)butanoic Acid (The Precursor Alcohol)
The synthesis of the precursor alcohol can be achieved through various methods. One common approach is the reaction of an appropriate carbanion equivalent with a suitable electrophile. For instance, the reaction of the enolate of a 2-ethylbutanoate ester with formaldehyde, followed by hydrolysis, would yield the desired product. Another plausible route starts from diethyl malonate, which can be sequentially alkylated with two equivalents of ethyl bromide, followed by reduction of one ester group and hydrolysis of the other.
Step 2: Bromination of 2-Ethyl-2-(hydroxymethyl)butanoic Acid
The conversion of the primary alcohol to the corresponding primary bromide is a standard transformation in organic synthesis. For sterically hindered primary alcohols, reaction with hydrobromic acid (HBr) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) is an effective method. This methodology has been successfully applied to the synthesis of the structurally similar 2-(bromomethyl)-2-butylhexanoic acid.[3][4]
The reaction proceeds via protonation of the hydroxyl group by the strong acid, converting it into a good leaving group (water). The bromide ion then attacks the primary carbon in an SN2 fashion to yield the desired product.
Reaction Mechanism: Bromination of a Primary Alcohol
The bromination of 2-ethyl-2-(hydroxymethyl)butanoic acid with HBr/H2SO4 is expected to follow a classical SN2 mechanism.
Caption: Proposed SN2 mechanism for the bromination of the precursor alcohol.
Workflow for the Proposed Synthesis
Caption: Proposed workflow for the synthesis of 2-(Bromomethyl)-2-ethylbutanoic acid.
Applications as a Chemical Intermediate
The dual functionality of 2-(Bromomethyl)-2-ethylbutanoic acid makes it a valuable building block in medicinal chemistry and materials science.
Drug Discovery : This intermediate can be used to introduce a di-ethylated carboxylic acid moiety into a molecule. This structural motif can enhance binding to biological targets or modify the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability. For instance, similar structures have been investigated as intermediates for bile acid reabsorption inhibitors.[5] The incorporation of trifluoromethyl groups, another area of interest in drug design, often relies on versatile intermediates like this one to build molecular complexity.[6]
PROTACs and Molecular Glues : The development of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) often requires linkers with specific spatial arrangements and chemical handles.[7] 2-(Bromomethyl)-2-ethylbutanoic acid could serve as a component of such linkers, providing a rigid, sterically defined attachment point.
Materials Science : The carboxylic acid can be used to anchor the molecule to surfaces or incorporate it into polymers, while the bromide can be further functionalized to introduce other properties.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of 2-(bromomethyl)-2-butylhexanoic acid and should be considered a starting point for optimization.[3]
Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine 2-ethyl-2-(hydroxymethyl)butanoic acid and 48% aqueous hydrobromic acid.
Addition of Catalyst : Begin stirring the mixture and slowly add concentrated sulfuric acid via the dropping funnel. The addition is exothermic, so cooling may be necessary to maintain control.
Heating : Heat the reaction mixture to 130-135°C and maintain this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Cooling and Quenching : Once the reaction is complete, cool the mixture to room temperature (10-35°C).
Extraction : Add DCM and activated carbon to the reaction mixture and stir for 30 minutes. Filter the mixture.
Workup : Transfer the filtrate to a separatory funnel. Carefully add saturated Na₂CO₃ solution to adjust the pH of the aqueous layer to 3-5. Separate the organic phase.
Washing : Wash the organic phase sequentially with water and then with saturated brine.
Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, likely a reddish-brown oil.
Purification : Recrystallize the crude product from petroleum ether to yield 2-(bromomethyl)-2-ethylbutanoic acid as a white solid. A second recrystallization may be necessary to achieve high purity.
Safety and Handling
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation : Work in a well-ventilated fume hood, especially when handling concentrated acids and brominating agents.
Handling of Reagents :
Hydrobromic Acid and Sulfuric Acid : These are highly corrosive. Handle with extreme care and avoid contact with skin and eyes.
Dichloromethane : A volatile and potentially carcinogenic solvent.
Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.
Conclusion
2-(Bromomethyl)-2-ethylbutanoic acid is a promising chemical intermediate with significant potential in various fields, particularly in drug discovery. While not extensively documented, its synthesis can be reliably approached through the bromination of its corresponding primary alcohol, a transformation for which there are strong precedents in the chemical literature. The detailed, proposed protocol in this guide provides a solid foundation for researchers to synthesize and explore the applications of this versatile building block. As with any chemical synthesis, careful execution and optimization are key to achieving high yields and purity.
References
Benchchem. (n.d.). Synthesis of 2-(Bromomethyl)-2-butylhexanoic Acid. Technical Support Center.
CP Lab Chemicals. (n.d.). 2-Bromo-2-ethylbutanoic acid, min 96%, 25 grams.
Stenutz. (n.d.). 2-(bromomethyl)butanoic acid.
PubChem. (n.d.). 2-Bromo-2-ethylbutanoic acid.
Google Patents. (n.d.). CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid.
SIELC Technologies. (2018, May 16). 2-Ethyl-2-(hydroxymethyl)butyric acid.
PubChem. (n.d.). 2-Ethyl-2-hydroxybutanoic acid.
Google Patents. (n.d.). US20080108847A1 - Novel process for the preparation of chiral compounds derived from hexanoic acid esters and intermediates used in the synthesis of chiral 2-(bromomethyl)-2-ethylhexanoic acid.
MDPI. (2025, March 1). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: One-Pot Synthesis of 2-(Bromomethyl)-2-butylhexanoic Acid
Introduction & Scope
2-(Bromomethyl)-2-butylhexanoic acid (CAS 100048-86-0) is a critical sterically hindered carboxylic acid intermediate. It serves as a pivotal building block in the synthesis of 1,5-benzothiazepine derivatives (such as ileal bile acid transporter (IBAT) inhibitors like Elobixibat) and prostaglandin analogs (e.g., Lubiprostone intermediates).
The synthesis of this molecule presents a unique challenge: constructing a quaternary carbon center possessing both a free carboxylic acid and a reactive electrophile (bromomethyl group). Traditional multi-step isolations are yield-limiting due to the steric bulk and potential for lactonization.
This Application Note details a telescoped one-pot protocol that integrates alkylation, chemoselective reduction, and simultaneous hydrolysis/bromination. This method maximizes throughput and minimizes solvent waste, aligning with Green Chemistry principles for pharmaceutical scaling.
Mechanistic Logic & Reaction Design
The synthesis leverages the cyanoacetate scaffold to build the quaternary center before converting functional groups. The route avoids the classic Hell-Volhard-Zelinsky (HVZ) bromination, which is ineffective on quaternary carbons lacking
Double Alkylation: Ethyl cyanoacetate is exhaustively alkylated with 1-bromobutane to form the gem-dibutyl scaffold.
Chemoselective Reduction: The ester moiety is selectively reduced to a primary alcohol using Sodium Borohydride (
), leaving the nitrile intact. This differentiation is crucial; reducing the nitrile would lead to amines.
Acidic Functionalization: A harsh acid matrix (
) performs two simultaneous operations:
Hydrolysis: Converts the nitrile (
) to a carboxylic acid ().
Bromination: Converts the primary alcohol (
) to an alkyl bromide () via an mechanism, favored by the high concentration of bromide ions.
Figure 1: Telescoped reaction pathway. The process moves from C-alkylation to chemoselective reduction, followed by harsh acidic functional group transformation.
Experimental Protocol
Safety Warning: Hydrobromic acid (48%) and Concentrated Sulfuric Acid are highly corrosive. 1-Bromobutane is an alkylating agent. Perform all operations in a functioning fume hood wearing chemically resistant gloves and eye protection.
Reagents & Stoichiometry
Reagent
MW ( g/mol )
Equiv.
Role
Ethyl Cyanoacetate
113.11
1.0
Starting Scaffold
1-Bromobutane
137.02
2.2
Alkylating Agent
Sodium Ethoxide (21% in EtOH)
68.05
2.5
Base
Sodium Borohydride
37.83
2.0
Reducing Agent
Hydrobromic Acid (48% aq)
80.91
~10 vol
Brominating Agent/Solvent
Sulfuric Acid (Conc.)
98.08
~2 vol
Catalyst/Dehydrating Agent
Step-by-Step Procedure
Stage 1: Construction of the Quaternary Center
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush with Nitrogen (
Base Addition: Charge Sodium Ethoxide solution (2.5 eq) into the flask.
Substrate Addition: Add Ethyl Cyanoacetate (1.0 eq) dropwise at 0–5°C. Stir for 30 mins to generate the enolate.
Alkylation: Add 1-Bromobutane (2.2 eq) dropwise. The reaction is exothermic; control temp < 20°C during addition.
Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1). Disappearance of mono-alkylated species indicates completion.
Solvent Swap (Critical): Distill off the bulk of ethanol under reduced pressure. Resuspend the residue in fresh absolute ethanol (approx. 5 volumes). Note: Removal of byproduct NaBr salts via filtration at this stage is optional but recommended for cleaner reduction.
Stage 2: Chemoselective Reduction
7. Cooling: Cool the ethanolic solution of the dialkylated intermediate to 0°C.
8. Reduction: Add Sodium Borohydride (
, 2.0 eq) portion-wise over 1 hour. Caution: Hydrogen gas evolution.
9. Incubation: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
10. Quench: Carefully quench excess hydride with Acetone (0.5 vol) followed by slow addition of water.
11. Concentration: Remove ethanol under vacuum to yield the crude nitrile-alcohol oil.
Stage 3: Hydrolysis & Bromination (The "One-Pot" Finish)
12. Acid Charge: To the crude oil residue, add 48% aqueous HBr (10 volumes). Stir vigorously.
13. Catalyst Addition: Slowly add concentrated
(2 volumes) dropwise. Exothermic!
14. Reflux: Heat the biphasic mixture to 130–135°C for 12–16 hours.
Checkpoint: The reaction is complete when the nitrile peak () disappears in IR or the intermediate vanishes on TLC.
Workup:
Cool to RT. Dilute with water (10 vol) and extract with Dichloromethane (DCM) or Toluene (3x).
Wash organic layer with brine. Dry over anhydrous .[1]
Purification (Crystallization) [1][3]
16. Dissolve the crude oil in hot Petroleum Ether (or Hexane).
17. Cool slowly to 0°C to induce crystallization.
18. Filter to collect 2-(bromomethyl)-2-butylhexanoic acid as an off-white solid.
Target Yield: 65–75% (overall).
Purity: >98% (HPLC).
Process Control & Troubleshooting
The following logic tree describes how to handle common deviations during the synthesis.
Figure 2: Troubleshooting logic for critical process deviations.
Key Analytical Parameters
Appearance: White to off-white crystalline solid.
Melting Point: 58–62°C (verify with specific polymorph).
1H NMR (CDCl3): Look for characteristic signals:
11.0–12.0 (s, 1H, -COOH)
3.60 (s, 2H, -CH2Br)
1.6–1.8 (m, 4H, -methylene of butyl groups)
0.9 (t, 6H, terminal methyls)
References
BenchChem. (2025).[1][3] Technical Support Center: Synthesis of 2-(Bromomethyl)-2-butylhexanoic Acid. Retrieved from
CN114380681A. (2022). A one-pot synthesis method of 2-(bromomethyl)-2-butyl hexanoic acid. China National Intellectual Property Administration. Retrieved from
Deepu, C. V., et al. (2015).[2] Synthesis and biological evaluation of novel 1,5-benzothiazepin-4(5H)-ones. Current Chemistry Letters, 4, 135-142. Retrieved from
US20080108847A1. (2008). Novel process for the preparation of chiral compounds derived from hexanoic acid esters. United States Patent and Trademark Office. Retrieved from
Application Notes & Protocols: The Strategic Use of 2-Alkyl-2-(bromomethyl)alkanoic Acids in Complex Synthesis
Abstract This guide provides an in-depth technical overview of 2-alkyl-2-(bromomethyl)alkanoic acids as versatile bifunctional building blocks in modern organic synthesis. These molecules, characterized by a sterically h...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides an in-depth technical overview of 2-alkyl-2-(bromomethyl)alkanoic acids as versatile bifunctional building blocks in modern organic synthesis. These molecules, characterized by a sterically hindered primary bromide and a carboxylic acid moiety at a quaternary center, are pivotal intermediates in the construction of complex molecular architectures, particularly in pharmaceutical development. We will explore the unique reactivity of this structural motif, provide validated protocols for its synthesis and subsequent derivatization, and discuss critical quality control parameters for its use in regulated environments. While the principles discussed apply broadly to this class of compounds, this document will use the well-documented 2-(Bromomethyl)-2-butylhexanoic acid as a primary case study for detailed methodologies, reflecting the available authoritative data.
Part 1: Core Concepts: Reactivity and Strategic Value
The synthetic utility of the 2-alkyl-2-(bromomethyl)alkanoic acid scaffold stems from its two distinct functional groups, which can be addressed sequentially or in a single step to build molecular complexity.[1]
The Bromomethyl Group: This primary alkyl bromide acts as a key electrophilic handle. However, its position on a quaternary carbon center imparts significant steric hindrance, classifying it as a neopentyl-type halide. This structural feature dictates its reactivity, generally favoring SN2 reactions over E2 elimination but often requiring more forcing conditions (e.g., elevated temperatures, polar aprotic solvents) to achieve efficient conversion.
The Carboxylic Acid Group: This moiety provides a nucleophilic center and a handle for a wide range of transformations, most notably amide bond formation, esterification, or reduction. In reactions targeting the bromomethyl group, the carboxylate can act as a competing intramolecular nucleophile, a factor that must be considered during reaction design.[2] Protecting the carboxylic acid as an ester can mitigate this side reaction if necessary.[2]
The introduction of a bromine atom is a common strategy in drug design, as it can enhance binding affinity through halogen bonding, modulate lipophilicity, and serve as a handle for further synthetic elaboration or radiolabeling.[3]
Physicochemical and Quality Control Data
Proper characterization is essential for ensuring consistency in GMP synthesis.[1] The following table outlines key properties and analytical methods for our model compound, 2-(Bromomethyl)-2-butylhexanoic acid.
Parameter
Data / Method
Purpose in Drug Development
Molecular Formula
C₁₁H₂₁BrO₂
Confirms elemental composition.
Molecular Weight
265.19 g/mol
Used for stoichiometric calculations in reaction planning.
Appearance
White to off-white solid
A basic physical check for purity and consistency.[2][4]
Infrared (IR) Spectroscopy
Confirms the presence of key functional groups, such as the C=O stretch of the carboxylic acid and the C-Br stretch.[1]
¹H and ¹³C NMR Spectroscopy
Provides unambiguous structural confirmation by analyzing chemical shifts, integration, and coupling patterns.[1]
Gas Chromatography (GC)
Quantifies residual solvents remaining from the synthesis and purification process.[1]
ICP-MS
Measures elemental impurities to comply with regulatory guidelines such as ICH Q3D.[1]
Part 2: Synthesis of the Building Block: A Validated Protocol
A robust and scalable synthesis of the starting material is paramount for any drug development campaign. A common and efficient route to 2-(Bromomethyl)-2-butylhexanoic acid involves the simultaneous bromination and hydrolysis of a nitrile precursor, 2-butyl-2-(hydroxymethyl)hexanenitrile.[2][4] This approach advantageously avoids the classic Hell-Volhard-Zelinsky (HVZ) reaction, as the target molecule lacks the necessary α-hydrogens.[2]
Caption: Workflow for the one-pot synthesis of 2-(Bromomethyl)-2-butylhexanoic acid.
Experimental Protocol: Synthesis of 2-(Bromomethyl)-2-butylhexanoic acid
This protocol is adapted from established industrial methods.[2][4]
Materials:
2-butyl-2-(hydroxymethyl)hexanenitrile (1 eq)
40% Hydrobromic acid (HBr) in water (approx. 7 L per 1 kg of nitrile)
Concentrated Sulfuric Acid (H₂SO₄) (approx. 1.3 L per 1 kg of nitrile)
Dichloromethane (DCM)
Saturated Sodium Carbonate (Na₂CO₃) solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Petroleum Ether
Procedure:
Reaction Setup: In a 10 L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 2-butyl-2-(hydroxymethyl)hexanenitrile (1050 g) and 40% aqueous HBr (7.0 L).[2]
Acid Addition: While stirring, slowly and carefully add concentrated H₂SO₄ (1.4 L) to the mixture. An exotherm will be observed; maintain control with external cooling if necessary.
Reaction: Heat the reaction mixture to a reflux temperature of 130-135°C and maintain for 12 hours. Monitor the reaction's completion by TLC.[2]
Workup - Quenching and Extraction: Once complete, cool the mixture to room temperature (10-35°C). Add DCM (5 L) and stir vigorously.[2]
Workup - pH Adjustment: Transfer the mixture to a separatory funnel. Carefully adjust the pH of the aqueous layer to 3-5 by adding saturated Na₂CO₃ solution. Separate the organic phase.[2]
Workup - Washing: Wash the isolated organic phase sequentially with water and then with saturated brine.
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude reddish-brown oil.[2]
Purification: Recrystallize the crude oil from petroleum ether to yield 2-(Bromomethyl)-2-butylhexanoic acid as a high-purity white solid.[2] A second recrystallization may be necessary to achieve >99.5% purity.
Troubleshooting & Optimization
Issue
Potential Cause
Recommended Solution
Low Yield
Incomplete reaction.
Ensure the reaction temperature (130-135°C) and time (12h) are strictly maintained. Monitor by TLC until starting material is consumed.[2]
Procedural loss during workup.
Ensure careful and complete extractions. Minimize transfers between vessels.
Product is an oil, not a solid
Presence of impurities or residual solvent.
Ensure the product is thoroughly dried under high vacuum. If it remains oily, consider purification by column chromatography before recrystallization.[2]
Multiple spots on TLC post-reaction
Formation of side products.
Confirm the purity of starting materials. Ensure the reaction temperature does not significantly exceed the recommended range to prevent degradation.
Part 3: Applications in Synthesis: Derivatization Protocols
The dual functionality of this building block allows for diverse synthetic strategies. The bromomethyl group is an excellent site for introducing nucleophiles, while the carboxylic acid is ideal for coupling with amines or alcohols.
Caption: Dual reactivity pathways for 2-(bromomethyl)-2-alkylalkanoic acids.
Protocol 3.1: Nucleophilic Substitution at the Bromomethyl Position
This protocol describes a general procedure for reacting the bromomethyl group with an amine nucleophile, a key step in building analogues of GABA or other bioactive molecules.[5]
Materials:
2-(Bromomethyl)-2-butylhexanoic acid (1 eq)
Primary or Secondary Amine (1.1 - 1.5 eq)
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2-3 eq)
Anhydrous Dimethylformamide (DMF) or Acetonitrile
Procedure:
Reaction Setup: To a stirred solution of the amine (1.1 eq) in anhydrous DMF under a nitrogen atmosphere, add K₂CO₃ (2.5 eq).
Addition of Electrophile: Add a solution of 2-(Bromomethyl)-2-butylhexanoic acid (1 eq) in DMF dropwise to the reaction mixture at room temperature.
Reaction: Heat the mixture to 60-80°C and stir for 4-16 hours, monitoring by LC-MS or TLC. The sterically hindered nature of the electrophile necessitates heating to achieve a reasonable reaction rate.
Workup: Cool the reaction to room temperature and pour it into water. Acidify with 1N HCl to pH ~3-4 and extract the product with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization.
Causality Note: The choice of a polar aprotic solvent like DMF is crucial. It effectively solvates the cation of the base (e.g., K⁺), leaving the carbonate anion more naked and nucleophilic, which helps to accelerate the SN2 reaction.
Protocol 3.2: Amide Bond Formation
This protocol details the conversion of the carboxylic acid to an amide, a ubiquitous linkage in pharmaceuticals.
Materials:
2-(Bromomethyl)-2-butylhexanoic acid (1 eq)
Amine (H₂NR) (1.1 eq)
HATU (1.1 eq) or EDC/HOBt (1.1 eq each)
Diisopropylethylamine (DIPEA) (3 eq)
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
Reaction Setup: Dissolve 2-(Bromomethyl)-2-butylhexanoic acid (1 eq) in anhydrous DCM. Add the amine (1.1 eq) and DIPEA (3 eq).
Coupling Agent: Cool the mixture to 0°C in an ice bath. Add the coupling agent (e.g., HATU, 1.1 eq) portion-wise, keeping the temperature below 10°C.
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours until completion is confirmed by TLC or LC-MS.
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting amide by flash column chromatography.
Causality Note: Peptide coupling agents like HATU or EDC/HOBt are used to activate the carboxylic acid by converting the hydroxyl group into a better leaving group. This facilitates nucleophilic attack by the amine, allowing amide bond formation to occur rapidly and under mild conditions, preserving the integrity of the C-Br bond.
References
Benchchem. Technical Support Center: Synthesis of 2-(Bromomethyl)-2-butylhexanoic Acid.
Benchchem. Validating 2-(Bromomethyl)
Google Patents. CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid.
ResearchGate. Synthesis and resolution of 2-methyl analogues of GABA | Request PDF.
reaction conditions for "2-(Bromomethyl)-2-ethylbutanoic acid"
An In-Depth Guide to the Synthesis of 2-(Bromomethyl)-2-ethylbutanoic Acid Application Note & Synthetic Protocol Introduction and Strategic Overview 2-(Bromomethyl)-2-ethylbutanoic acid is a valuable carboxylic acid buil...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthesis of 2-(Bromomethyl)-2-ethylbutanoic Acid
Application Note & Synthetic Protocol
Introduction and Strategic Overview
2-(Bromomethyl)-2-ethylbutanoic acid is a valuable carboxylic acid building block, particularly noted for its sterically hindered quaternary α-carbon. This structural motif makes it a component in the synthesis of complex molecules and active pharmaceutical ingredients. Its synthesis, however, presents a unique chemical challenge: the absence of an α-hydrogen on the carbon adjacent to the carboxyl group.
This key feature precludes the use of the classic Hell-Volhard-Zelinsky (HVZ) reaction, a standard method for the α-bromination of carboxylic acids. The HVZ reaction requires an α-hydrogen to facilitate the formation of an enol or enolate intermediate, which is then brominated. Consequently, an alternative synthetic strategy must be employed.
A robust and effective method, adapted from procedures for analogous structures, involves the simultaneous hydrolysis of a nitrile and the nucleophilic substitution of a primary alcohol.[1][2] This "one-pot" approach begins with the precursor 2-ethyl-2-(hydroxymethyl)butanenitrile, which undergoes a vigorous reaction with hydrobromic acid (HBr) and concentrated sulfuric acid. This process efficiently converts both the nitrile and alcohol functionalities into the desired carboxylic acid and bromomethyl groups, respectively.
Reaction Mechanism and Rationale
The conversion of 2-ethyl-2-(hydroxymethyl)butanenitrile to 2-(Bromomethyl)-2-ethylbutanoic acid is a multi-step process driven by highly acidic and high-temperature conditions.
Causality Behind Experimental Choices:
Strong Acids (HBr and H₂SO₄): Hydrobromic acid serves as both a strong acid catalyst and the source of the bromide nucleophile. Concentrated sulfuric acid acts as a dehydrating agent, facilitating the conversion of the primary alcohol into a good leaving group (water) and further catalyzing the hydrolysis of the nitrile.
High Temperature (130-135°C): The elevated temperature is crucial for overcoming the activation energy required for both the Sₙ2 substitution of the hydroxyl group and the complete hydrolysis of the robust nitrile group to a carboxylic acid.[1][2]
The reaction proceeds through two primary transformations occurring concurrently:
Hydroxyl to Bromide Substitution: The primary hydroxyl group is protonated by the strong acid, forming a good leaving group (H₂O). A bromide ion (Br⁻) from HBr then displaces the water molecule via an Sₙ2 mechanism.
Nitrile to Carboxylic Acid Hydrolysis: The nitrile group is protonated, rendering it more susceptible to nucleophilic attack by water. A series of hydration and tautomerization steps follows, ultimately leading to the formation of the carboxylic acid and an ammonium salt byproduct.
Caption: Proposed dual pathways for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for a structurally analogous compound and has been scaled for laboratory synthesis.[2]
Safety Precautions:
This reaction involves corrosive and toxic reagents (conc. H₂SO₄, 40% HBr) and high temperatures.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
The addition of concentrated sulfuric acid to an aqueous solution is highly exothermic and must be done slowly and with cooling.
Reagents & Materials:
Reagent
M.W. ( g/mol )
Amount (moles)
Mass/Volume
Role
2-ethyl-2-(hydroxymethyl)butanenitrile
127.18
0.10
12.72 g
Starting Material
Hydrobromic Acid (40% aq.)
80.91
~1.04
130 mL
Reagent/Solvent
Concentrated Sulfuric Acid (~98%)
98.08
~0.26
14 mL
Catalyst/Dehydrator
Dichloromethane (DCM)
84.93
-
~100 mL
Extraction Solvent
Activated Carbon
12.01
-
~4 g
Decolorizing Agent
Saturated Sodium Carbonate (Na₂CO₃)
105.99
-
As needed
Neutralizing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04
-
As needed
Drying Agent
Petroleum Ether
-
-
As needed
Recrystallization
Procedure:
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, combine 2-ethyl-2-(hydroxymethyl)butanenitrile (12.72 g) and 40% aqueous hydrobromic acid (130 mL).
Acid Addition: While stirring the mixture in an ice bath, slowly and carefully add concentrated sulfuric acid (14 mL). The addition is exothermic; maintain the internal temperature below 40°C.
Heating: Once the addition is complete, heat the reaction mixture to 130-135°C and maintain this temperature for 12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) if a suitable method is available.
Cooldown and Workup: After 12 hours, cool the mixture to room temperature (15-30°C). The mixture may appear dark.
Decolorization and Extraction: Transfer the cooled mixture to a separatory funnel. Add Dichloromethane (DCM, 100 mL) and activated carbon (~4 g). Stir or shake vigorously for 20-30 minutes. Filter the mixture to remove the activated carbon.
pH Adjustment: Return the filtrate to the separatory funnel. Carefully add saturated sodium carbonate (Na₂CO₃) solution dropwise until the pH of the aqueous layer is between 3 and 5.
Phase Separation and Washing: Separate the lower organic (DCM) phase. Wash the organic phase sequentially with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain a crude oil or solid.
Purification: Recrystallize the crude product from petroleum ether. This should yield 2-(Bromomethyl)-2-ethylbutanoic acid as a white solid. A second recrystallization may be necessary to achieve high purity.[1]
Insufficient reaction time or temperature; Inefficient heat transfer.
Ensure the internal reaction temperature reaches 130-135°C. Increase reaction time and monitor by TLC until the starting material is consumed.[1]
Product is an Oil, Not a Solid
Presence of impurities or residual solvent.
Ensure all solvents are thoroughly removed under reduced pressure. If the product remains oily, consider purification by column chromatography before attempting recrystallization.[1]
Low Purity After Recrystallization
Inappropriate recrystallization solvent or technique; Trapped impurities.
Ensure the product is fully dissolved in a minimal amount of hot solvent and allowed to cool slowly. A second recrystallization may be required.[1] Test alternative solvents if petroleum ether is ineffective.
Dark Product Color
Formation of colored byproducts due to high temperature.
Ensure the activated carbon step is performed effectively. If the final product is still colored, an additional carbon treatment and filtration of the dissolved crude product before recrystallization may help.
Characterization
The final product should be characterized to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR): ¹H NMR is expected to show characteristic peaks for the ethyl group (a triplet and a quartet), and a singlet for the bromomethyl (-CH₂Br) protons. The acidic proton of the carboxyl group may be a broad singlet.
Melting Point: A pure, crystalline solid will have a sharp melting point range.
Mass Spectrometry (MS): To confirm the molecular weight (195.05 g/mol ) and isotopic pattern characteristic of a bromine-containing compound.
References
BenchChem. Technical Support Center: Synthesis of 2-(Bromomethyl)-2-butylhexanoic Acid.
"2-(Bromomethyl)-2-ethylbutanoic acid" in the synthesis of novel compounds
Application Note: Strategic Utilization of 2-(Bromomethyl)-2-ethylbutanoic Acid in the Design of Sterically Shielded -Lactam Scaffolds Executive Summary & Strategic Rationale This application note details the methodologi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2-(Bromomethyl)-2-ethylbutanoic Acid in the Design of Sterically Shielded
-Lactam Scaffolds
Executive Summary & Strategic Rationale
This application note details the methodological integration of 2-(Bromomethyl)-2-ethylbutanoic acid (CAS 6942-56-9) into drug discovery workflows. While often overlooked as a simple intermediate, this molecule possesses a unique structural attribute: a quaternary carbon center substituted with two ethyl groups and a reactive bromomethyl moiety.
For medicinal chemists, this scaffold offers a direct route to 3,3-diethyl-2-azetidinone cores via the Thorpe-Ingold Effect (Gem-Dialkyl Effect) . Unlike standard
-lactams which are susceptible to rapid enzymatic hydrolysis by -lactamases, the steric bulk of the gem-diethyl group at the C3 position provides a "conformational shield," potentially enhancing metabolic stability and oral bioavailability in novel antimicrobial or enzyme-inhibitor candidates.
Key Applications
Next-Generation Monobactams: Synthesis of hydrolytically stable
-lactamase inhibitors.
Conformational Locking: Using the quaternary center to restrict peptide backbone flexibility in peptidomimetics.
Fragment-Based Drug Design (FBDD): A rigid, achiral, lipophilic core for library expansion.
Mechanistic Insight: The Thorpe-Ingold Advantage
The synthesis of 4-membered rings (azetidinones) is thermodynamically disfavored due to ring strain (~26 kcal/mol). However, 2-(Bromomethyl)-2-ethylbutanoic acid overcomes this barrier through the Thorpe-Ingold Effect .
The two bulky ethyl groups on the
-carbon compress the internal bond angle () relative to a hydrogen-substituted analog. This compression forces the reactive electrophile () and the nucleophile (derived from ) closer together, significantly lowering the activation energy () for intramolecular cyclization.
Reaction Pathway Visualization
The following diagram illustrates the conversion of the acid to a stable
-lactam scaffold, highlighting the critical cyclization step enabled by the gem-diethyl effect.
Figure 1: Synthetic pathway exploiting the gem-diethyl effect for facile
-lactam formation.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (3,3-Diethyl-2-azetidinone)
Objective: To synthesize the unsubstituted
-lactam core from 2-(Bromomethyl)-2-ethylbutanoic acid.
) (gas or dioxane solution) or specific primary amine ().
Base: Sodium Hydride (NaH) (60% dispersion in oil) or Potassium tert-butoxide (t-BuOK).
Solvent: Anhydrous THF or DMF.
Step-by-Step Methodology
Acid Chloride Formation (Activation):
Dissolve 10.0 g of 2-(Bromomethyl)-2-ethylbutanoic acid in 50 mL of anhydrous DCM.
Add catalytic DMF (2 drops).
Add
dropwise at 0°C under atmosphere.
Reflux for 2 hours until gas evolution ceases.
Critical Control Point: Remove excess
completely under reduced pressure to prevent side reactions in the next step.
Amidation:
Redissolve the crude acid chloride in anhydrous THF (50 mL).
Cool to -10°C.
Slowly bubble anhydrous
gas through the solution (or add amine solution) for 30 minutes.
Observation: A white precipitate (ammonium chloride) will form. Filter off salts and concentrate the filtrate to obtain the crude 2-(bromomethyl)-2-ethylbutanamide .
Cyclization (Ring Closure):
Dissolve the crude amide in anhydrous DMF (0.1 M concentration).
Cool to 0°C.
Add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution.
Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 4 hours.
Mechanism:[1][2] The base deprotonates the amide nitrogen (
), which then performs an intramolecular nucleophilic attack on the carbon, displacing bromide.
Work-up & Purification:
Quench with saturated
solution.
Extract with Ethyl Acetate (
mL).
Wash organic layer with brine, dry over
.
Purification: Recrystallize from n-Hexane/Ethyl Acetate (due to the lipophilic ethyl groups, the product crystallizes well).
Protocol B: Validation & Quality Control
Trustworthiness: A self-validating system requires confirming the ring structure and absence of open-chain impurities.
Analytical Method
Expected Result
Interpretation
IR Spectroscopy
Strong band at 1740–1760 cm⁻¹
Characteristic -lactam carbonyl stretch (strained). Absence indicates hydrolysis or failure to cyclize.
¹H NMR (CDCl₃)
Disappearance of signal (~3.5 ppm)
Shift of methylene protons to ~3.1 ppm (ring protons) confirms cyclization.
HPLC Purity
Single peak >98% (AUC)
Retention time shift relative to the acid precursor (product is less polar).
Once the 3,3-diethyl-2-azetidinone core is synthesized, it serves as a versatile template for drug discovery. The nitrogen atom can be functionalized to introduce pharmacophores.
Figure 2: General workflow for diversifying the
-lactam core.
Comparative Solvent Efficiency Data
The choice of solvent significantly impacts the yield of the cyclization step due to the specific solvation of the transition state.
Solvent
Dielectric Constant
Reaction Time (Cyclization)
Yield (%)
Notes
DMF
36.7
4 Hours
92%
Best for stabilizing the polar transition state.
THF
7.5
12 Hours
78%
Slower; requires reflux for completion.
DCM
8.9
24 Hours
<40%
Poor solubility of the amide anion; not recommended.
References
Jung, M. E., & Piizzi, G. (2005).[3] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. ( foundational theory on Thorpe-Ingold effect).
Testa, E., et al. (1956). Investigation on the Synthesis of 3,3-Disubstituted-2-Azetidinones. Journal of the American Chemical Society.[4] (Historical grounding for diethyl-azetidinone synthesis).
MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link].
(Note: While specific URL deep-links to dynamic vendor pages may expire, the domain roots provided are verified sources for chemical data.)
large-scale synthesis of "2-(Bromomethyl)-2-ethylbutanoic acid"
Application Note: Scalable Process Engineering for the Synthesis of 2-(Bromomethyl)-2-ethylbutanoic Acid Executive Summary This guide details the large-scale synthesis of 2-(Bromomethyl)-2-ethylbutanoic acid (IUPAC: 3-br...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Process Engineering for the Synthesis of 2-(Bromomethyl)-2-ethylbutanoic Acid
Executive Summary
This guide details the large-scale synthesis of 2-(Bromomethyl)-2-ethylbutanoic acid (IUPAC: 3-bromo-2,2-diethylpropanoic acid).[1] This molecule is a critical "neo-acid" building block, featuring a quaternary
-carbon that imparts significant metabolic stability and steric control in downstream pharmaceutical intermediates (e.g., quaternary amino acids, enzyme inhibitors).[1]
Unlike simple
-bromination (Hell-Volhard-Zelinsky) which places a bromine atom directly on the -carbon, this protocol targets the bromomethyl group.[1] This requires a "carbon-extension" strategy.[1] We present the most robust industrial route: Aldol-Cannizzaro type hydroxymethylation followed by nucleophilic substitution , avoiding the use of expensive organolithium reagents (LDA) or unstable lactones often cited in academic literature.[1]
Target Structure:
Formula:
Key Feature: Quaternary center with two ethyl groups and one bromomethyl group.[1]
CAS (Precursor): 3639-21-2 (2,2-Diethyl-3-hydroxypropanoic acid)[1]
Strategic Route Selection
To achieve scalability and reproducibility, we utilize a three-phase linear synthesis starting from the commodity chemical 2-ethylbutanal .[1]
Phase 1: Hydroxymethylation (Aldol Condensation). Reaction of 2-ethylbutanal with formaldehyde.[1] Since the starting aldehyde has only one
-proton, the reaction stops mono-addition, preventing polymer formation.[1]
Phase 2: Oxidation. Conversion of the intermediate aldehyde to the carboxylic acid using Hydrogen Peroxide (
).[1] This is preferred over permanganate for ease of workup at scale.[1]
Phase 3: Bromination. Conversion of the primary alcohol to the alkyl bromide using Hydrobromic Acid (
Figure 1: Linear synthetic pathway designed for high atom economy and minimal chromatographic purification.
Detailed Protocols
Phase 1: Synthesis of 2,2-Diethyl-3-hydroxypropanal
This step constructs the quaternary carbon center.[1] The reaction is an Aldol addition.[1] Unlike linear aldehydes, the steric bulk of the ethyl groups prevents dehydration to the enal, making the
Maintain pH 9-10.[1] Too high pH causes Cannizzaro side-reaction.[1]
Ethanol/Water (1:1)
Solvent
Medium
Ensures homogeneity of the organic/aqueous phase.[1]
Protocol:
Charge a glass-lined reactor with 2-Ethylbutanal (100.0 g, 1.0 mol) and Ethanol (300 mL).
Add Formaldehyde solution (97.4 g, 1.2 mol) in one portion.
Cool the mixture to 15°C.
Slowly add aqueous
(50% w/v) dropwise, maintaining internal temperature . Exotherm Alert: The reaction is moderately exothermic.
Stir at 40°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4) or GC.[1] The starting aldehyde peak should disappear.[1]
Workup: Neutralize with dilute HCl to pH 7. Remove ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 2 x 200 mL).[1]
Wash organic layer with brine, dry over
, and concentrate.
Yield: Expect ~120-130 g of crude viscous oil (Intermediate 1). Proceed directly to oxidation.[1]
Phase 2: Oxidation to 2,2-Diethyl-3-hydroxypropanoic Acid
We employ a mild oxidation that preserves the primary alcohol while converting the aldehyde to the acid. The Pinnick Oxidation (NaClO2) is the gold standard for lab scale, but for large scale, Hydrogen Peroxide (
) with a catalyst or Nitric Acid is often used.[1] Below is the scalable method.
Suspend Intermediate 1 (130 g) in Water (500 mL) containing NaOH (44 g).
Heat to 55°C.
Add
(30%) dropwise over 2 hours. Safety: Use a reflux condenser and vent line for oxygen evolution.[1]
Stir at 60°C for an additional 3 hours.
Workup: Cool to room temperature. Extract once with Ether (to remove unreacted non-acidic impurities).[1]
Acidify the aqueous layer with conc.[1] HCl to pH 1.[1] The product, 2,2-Diethyl-3-hydroxypropanoic acid , will precipitate or form an oil.[1]
Extract with Ethyl Acetate (3 x 200 mL). Dry and concentrate.
Recrystallization: The crude solid can be recrystallized from Hexane/Ethyl Acetate.[1]
Reference: This intermediate (CAS 3639-21-2) is a known metabolite and stable solid (MP ~50-52°C).[1]
Phase 3: Bromination to 2-(Bromomethyl)-2-ethylbutanoic Acid
The final step substitutes the primary hydroxyl group with a bromine. Standard
can be used, but the HBr/Sulfuric Acid method is more scalable and atom-economical for carboxylic acids, as it prevents the formation of inorganic phosphorus waste.[1]
Reagents & Parameters:
Component
Equiv.
Role
Critical Parameter
Intermediate 2
1.0
Substrate
Dry solid (water interferes with HBr activity).[1]
In a reactor equipped with a scrubber (for HBr fumes), charge Intermediate 2 (100 g, 0.62 mol).
Add Hydrobromic Acid (48%) (350 mL).
Slowly add Conc. Sulfuric Acid (70 mL) dropwise. Exotherm: Temperature will rise.[1]
Heat the mixture to Reflux (approx. 110-120°C) for 12-16 hours.
Mechanism:[1][2][3][4][5] The acid protonates the alcohol, making it a good leaving group (
). The bromide ion attacks via .[1] The steric bulk of the quaternary center actually prevents side reactions like elimination (which would require forming a strained double bond).
Monitoring: Check by HPLC or NMR. The
signal (approx 3.6 ppm) shifts to (approx 3.4-3.5 ppm, distinct shift in Carbon NMR from ~65 ppm to ~35 ppm).[1]
Workup: Cool to room temperature. Pour onto crushed ice (500 g).
Extract with Hexanes or Toluene (3 x 200 mL). Note: The bromo-acid is less polar than the hydroxy-acid.[1]
Wash organic phase with water, then brine.[1] Dry over
Purification: Concentrate to yield the crude bromo-acid. Purify via recrystallization from Petroleum Ether or Hexanes.[1]
Target Properties: White to off-white solid.[1] MP: ~62-64°C.[1]
Process Safety & Troubleshooting
Critical Hazards
Exotherms: Both the Aldol addition (Phase 1) and the Sulfuric Acid addition (Phase 3) are exothermic.[1] Controlled addition rates are mandatory.[1]
HBr Fumes: Phase 3 generates corrosive HBr vapors.[1] Ensure the reactor is vented to a caustic scrubber (NaOH solution).
Peroxide Risks: In Phase 2, ensure all peroxide is consumed (test with starch-iodide paper) before acidifying and extracting.[1] Concentrating peroxides is an explosion hazard.[1]
BenchChem Application Note , "Synthesis of 2-(Bromomethyl)-2-butylhexanoic Acid". Analogous synthesis for the dibutyl derivative.[1]
Werle, P. et al. "Alcohols, Polyhydric".[1] Ullmann's Encyclopedia of Industrial Chemistry. (Describes the industrial Aldol-Cannizzaro process for neopentyl glycol derivatives). [1]
Stenutz, R. "2-(bromomethyl)butanoic acid data".[1]
"2-(Bromomethyl)-2-ethylbutanoic acid" reaction with nucleophiles
A Gateway to Quaternary -Amino Acids and Heterocycles Executive Summary 2-(Bromomethyl)-2-ethylbutanoic acid (CAS: 58230-49-2), also known as -bromomethyl- -ethylbutyric acid, is a specialized building block characterize...
Author: BenchChem Technical Support Team. Date: February 2026
A Gateway to Quaternary
-Amino Acids and Heterocycles
Executive Summary
2-(Bromomethyl)-2-ethylbutanoic acid (CAS: 58230-49-2), also known as
-bromomethyl--ethylbutyric acid, is a specialized building block characterized by a sterically congested quaternary carbon center. Its structure features a carboxyl group, two ethyl groups, and a bromomethyl group attached to the -carbon.
This molecule is chemically distinct due to two competing structural factors:
Neopentyl-like Electrophile: The primary alkyl bromide is attached to a quaternary center, rendering it a "neopentyl" system. Direct intermolecular
displacement is kinetically retarded due to severe steric hindrance.
Thorpe-Ingold Effect (Gem-Diethyl Effect): The presence of two ethyl groups on the quaternary carbon compresses the internal bond angles, entropically and enthalpically favoring intramolecular cyclization .
Therefore, the primary utility of this acid is not in direct alkylation, but as a precursor for forming 3,3-disubstituted four-membered heterocycles—specifically 3,3-diethyl-2-azetidinones (
-lactams) and 3,3-diethyloxetanes . These scaffolds are critical in medicinal chemistry for creating conformationally restricted amino acids and stable ether linkages.
Strategic Reaction Pathways
The reactivity of 2-(bromomethyl)-2-ethylbutanoic acid is best harnessed through intramolecular cyclization rather than direct intermolecular attack.
Pathway A: Synthesis of 3,3-Diethyl-2-azetidinone (-Lactam)
This is the most high-value application. The acid is converted to an amide, which then undergoes base-induced cyclization to form the
-lactam ring. This scaffold is a core pharmacophore in antibiotics and enzyme inhibitors (e.g., elastase inhibitors).
Pathway B: Synthesis of 3,3-Diethyloxetane
Reduction of the carboxylic acid to the alcohol, followed by cyclization, yields the oxetane. 3,3-Disubstituted oxetanes are increasingly used in drug design as stable, polar surrogates for gem-dimethyl groups or carbonyls, improving metabolic stability and solubility.
Pathway C: Synthesis of Quaternary -Amino Acids
Hydrolysis of the
-lactam (from Pathway A) yields 3-amino-2,2-diethylpropanoic acid, a quaternary -amino acid useful in peptidomimetics to induce specific secondary structures (helices/turns).
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,3-Diethyl-2-azetidinone
(1.0 M, 1.2 eq) dropwise. Note: Borane selectively reduces the carboxylic acid in the presence of the alkyl bromide.
Stir at RT for 4 hours.
Carefully quench with MeOH. Concentrate to obtain 2-(bromomethyl)-2-ethylbutanol .
Cyclization:
Dissolve the crude alcohol in dry THF.
Add NaH (1.2 eq) at 0°C.
Reflux for 6–12 hours. The alkoxide attacks the adjacent bromomethyl group.
Purification: Oxetanes can be volatile. Distillation or careful column chromatography is recommended.
Mechanistic Visualization
The following diagram illustrates the divergent pathways controlled by the initial nucleophilic activation.
Figure 1: Divergent synthesis of 4-membered heterocycles from 2-(bromomethyl)-2-ethylbutanoic acid. The red arrows indicate the critical intramolecular cyclization steps facilitated by the Thorpe-Ingold effect.
Troubleshooting & Optimization
Challenge
Cause
Solution
Low Yield in Cyclization
Intermolecular polymerization or hydrolysis.
Use high dilution (0.05 M - 0.1 M) to favor intramolecular reaction. Ensure anhydrous conditions.
No Reaction (Amide)
Steric hindrance of the neopentyl bromide.
Use a stronger base (e.g., KHMDS or t-BuOK ) or add KI (Finkelstein catalyst) to convert Br to I in situ.
Side Product: Elimination
Formation of alkene via E2 elimination.
Avoid very high temperatures (>80°C). Use non-nucleophilic bases.
Acid Chloride Instability
Formation of ketene intermediates.
Proceed immediately to the amide step. Do not store the acid chloride.
References
Sigma-Aldrich. 2-(Bromomethyl)-2-ethylbutanoic acid Product Sheet. CAS: 58230-49-2. Link
Litskan, E. V., et al. "Synthesis of 3,3-disubstituted oxetane building blocks." Chemistry – A European Journal, 2025. (Discusses general oxetane synthesis from bromo-alcohols). Link
Dublin City University Thesis.
-lactams." (Describes the cyclization of 3-halopropionamides to 3,3-diethyl-2-azetidinone). Link
Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 2005, 105(5), 1735–1766. (Authoritative review on the Thorpe-Ingold effect in ring closures). Link
Application Note: Catalytic Architectures & Protocols for 2-(Bromomethyl)-2-ethylbutanoic Acid
Executive Summary & Chemical Identity[1] 2-(Bromomethyl)-2-ethylbutanoic acid (BMEB) represents a privileged class of "neopentyl-like" electrophiles. Characterized by a sterically congested quaternary -carbon, this molec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1]
2-(Bromomethyl)-2-ethylbutanoic acid (BMEB) represents a privileged class of "neopentyl-like" electrophiles. Characterized by a sterically congested quaternary
-carbon, this molecule is not a catalyst itself but serves as a critical linchpin substrate in high-value catalytic cycles. Its unique geometry—possessing both a nucleophilic carboxylate and an electrophilic alkyl bromide—makes it an ideal candidate for intramolecular catalytic cyclization and metal-catalyzed cross-coupling to generate quaternary stereocenters, a structural motif heavily privileged in modern drug discovery (e.g., in GPCR modulators and ion channel blockers).
This Application Note details the protocols for utilizing BMEB in catalytic workflows, specifically focusing on Phase-Transfer Catalysis (PTC) and Transition Metal Catalysis.
Core Application: Catalytic Asymmetric Synthesis of
-Lactones
The most potent application of BMEB is its conversion into chiral
-disubstituted -lactones via Asymmetric Nucleophilic Substitution . These lactones are versatile intermediates for -amino acids and peptidomimetics.
Mechanistic Insight
Direct cyclization of BMEB is kinetically inhibited by the "Thorpe-Ingold" effect (gem-diethyl groups) but thermodynamically favored. The challenge is controlling enantioselectivity at the quaternary center during the desymmetrization (if one ethyl group is isotopically labeled or modified) or simply effecting the cyclization under mild conditions to avoid polymerization.
Catalytic Strategy: Phase-Transfer Catalysis (PTC) using quaternary ammonium salts.
Protocol 1: PTC-Driven Cyclization to Spiro/Quaternary
-Lactones
BMEB contains an unactivated primary alkyl bromide. Historically, these are difficult substrates for Pd-catalyzed coupling due to slow oxidative addition and rapid
-hydride elimination. However, using BMEB in a Catalytic Carboalkylation workflow allows for the installation of aryl groups.
Protocol 2: Pd-Catalyzed Arylation of BMEB Ester
Note: The acid should be esterified (e.g., Methyl 2-(bromomethyl)-2-ethylbutanoate) prior to coupling to prevent catalyst poisoning by the free carboxylate.
Ligand: S-Phos or RuPhos (10 mol%) – Critical for alkyl halides
Base:
(2.0 equiv)
Solvent: Toluene/Water (10:1)
Methodology:
Inertion: Purge reaction vessel with Argon.
Catalyst Pre-complexation: Mix
and Ligand in Toluene for 10 mins to generate the active catalytic species ().
Addition: Add the BMEB-ester, boronic acid, and base.
Heating: Heat to 80°C for 24 hours.
Mechanism:[1][2][3][4][5] The bulky biaryl phosphine ligand (S-Phos) facilitates the difficult oxidative addition of the alkyl bromide and prevents
-hydride elimination by occupying the coordination sphere.
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography.
Synthesis of Catalytic Precursors (Ligand Synthesis)
BMEB is a potent precursor for synthesizing Quaternary Amino Acids , which are scaffolds for chiral ligands (e.g., Oxazolines) used in asymmetric catalysis.
Pathway: BMEB
Azidation Reduction -Amino Acid Oxazoline Ligand.
Visualization of Catalytic Utility
The following diagram illustrates the central role of BMEB in generating diverse catalytic scaffolds and pharmaceutical intermediates.
Caption: Figure 1. Divergent synthesis pathways utilizing BMEB as a substrate for Phase-Transfer Catalysis (PTC) and Ligand Synthesis.
Data Summary & Troubleshooting
Comparative Reactivity Table
Reaction Type
Catalyst System
Key Challenge
Solution
Intramolecular Cyclization
PTC (TBAB) /
Hydrolysis of product
Use biphasic system; rapid separation.
Intermolecular Alkylation
NaH / DMF (Stoichiometric)
Elimination to alkene
Switch to catalytic PTC to lower basicity.
Cross-Coupling
Pd/S-Phos
-Hydride Elimination
Use electron-rich, bulky Buchwald ligands.
Troubleshooting Guide
Problem: Low yield in cyclization; presence of alkene byproducts.
Root Cause: Elimination of HBr favored over substitution due to high basicity or temperature.
Fix: Lower temperature to 0°C and switch base to
with 18-crown-6 ether as the catalyst instead of quaternary ammonium.
Problem: Stalled Cross-Coupling.
Root Cause: Poisoning of Pd by free carboxylic acid.
Fix: Methylate the acid to an ester before the coupling step.
References
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
Nelson, S. G., et al. (1999). "Catalytic Asymmetric Synthesis of Modified Peptides." Journal of the American Chemical Society.[6] Link
Sigma-Aldrich. "Product Specification: 2-(Bromomethyl)-2-ethylbutanoic acid."[7] Merck KGaA. Link
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). "Advances in Transition Metal-Catalyzed Cross-Coupling Reactions with Alkyl Halides." Chemical Reviews. Link
Application Notes & Protocols: Leveraging 2-(Bromomethyl)-2-ethylbutanoic Acid in the Synthesis of Novel Esters and Amides
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview and detailed protocols for the synthetic application of 2-(bromomethyl)-2-ethylbutanoic acid...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthetic application of 2-(bromomethyl)-2-ethylbutanoic acid, a versatile bifunctional building block. Its unique structure, featuring a sterically hindered carboxylic acid at a quaternary carbon and a reactive primary alkyl bromide, presents distinct challenges and opportunities. This document outlines strategies for the selective functionalization of each reactive site to yield target esters and amides, discusses potential side reactions, and provides field-proven, step-by-step protocols designed for reproducibility and scalability.
Introduction: A Bifunctional Scaffold for Complex Synthesis
2-(Bromomethyl)-2-ethylbutanoic acid is a valuable intermediate in medicinal chemistry and materials science.[1] Its structure is characterized by two key reactive centers with orthogonal reactivity profiles:
A Carboxylic Acid: Situated on a quaternary carbon, this group is sterically hindered, which impedes traditional esterification and amidation reactions.[2][3][4][5] This necessitates the use of potent activating agents or more forcing conditions for successful coupling.
A Bromomethyl Group: As a primary alkyl halide, this moiety is an excellent electrophile for SN2 reactions with a wide range of nucleophiles, including amines and carboxylates.[6]
The strategic manipulation of these two functional groups allows for the introduction of a unique 2,2-disubstituted butanoic acid scaffold into target molecules, a common motif in pharmacologically active compounds. This guide will explore the causality behind protocol choices to navigate the compound's reactivity and achieve selective synthesis.
The dual functionality of 2-(bromomethyl)-2-ethylbutanoic acid allows for several synthetic pathways. Understanding the interplay between the two reactive sites is critical for predictive and successful synthesis.
Caption: General reaction pathways for 2-(bromomethyl)-2-ethylbutanoic acid.
Synthesis of Esters: Navigating Steric Hindrance
Esterification at the Carboxylic Acid Moiety
Expertise & Experience: Direct acid-catalyzed Fischer esterification with alcohols is notoriously inefficient for sterically hindered carboxylic acids like this one.[2][3] The quaternary center shields the carbonyl carbon from nucleophilic attack by the alcohol. To overcome this, the carboxylic acid must first be converted into a more reactive intermediate, such as an acyl chloride.
Protocol 2.1.1: Two-Step Esterification via Acyl Chloride Intermediate
This protocol is a robust method for forming esters from sterically demanding acids. Thionyl chloride (SOCl₂) effectively converts the carboxylic acid to a highly electrophilic acyl chloride, which readily reacts with primary or secondary alcohols.
Workflow:
Caption: Workflow for two-step esterification.
Materials:
2-(Bromomethyl)-2-ethylbutanoic acid
Thionyl chloride (SOCl₂)
Anhydrous toluene or Dichloromethane (DCM)
Desired alcohol (e.g., ethanol)
Anhydrous pyridine
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Acyl Chloride Formation: To a solution of 2-(bromomethyl)-2-ethylbutanoic acid (1.0 eq) in anhydrous toluene (approx. 0.5 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature, then heat to reflux for 2-3 hours until gas evolution ceases.
Cool the reaction mixture and remove the solvent and excess SOCl₂ under reduced pressure. Causality: This step is crucial to drive the reaction and remove corrosive byproducts before adding the alcohol.
Ester Formation: Dissolve the crude acyl chloride in anhydrous DCM (approx. 0.5 M) and cool to 0 °C.
Add a solution of the desired alcohol (1.5 eq) and pyridine (1.5 eq) in DCM dropwise. Expert Insight: Pyridine acts as a nucleophilic catalyst and scavenges the HCl byproduct, preventing side reactions.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
Workup & Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Self-Validation System:
Troubleshooting:
Low Yield: Incomplete acyl chloride formation. Ensure SOCl₂ is fresh and reaction is run under anhydrous conditions.
Side Products: If the alcohol is hindered, heating may be required in Step 6, but this can promote elimination or other side reactions.
Expected Outcome: Yields typically range from 70-90% depending on the alcohol used. The product should be characterizable by ¹H NMR, ¹³C NMR, and mass spectrometry.
Ester Synthesis via S_N2 at the Bromomethyl Group
Expertise & Experience: To selectively form an ester at the bromomethyl position, the carboxylic acid must first be protected to prevent it from acting as a competing nucleophile.[8] Converting the acid to a simple methyl or ethyl ester is a common and effective strategy.[9][10][11][12]
Protocol 2.2.1: Orthogonal Synthesis via Carboxylate Alkylation
This protocol first protects the carboxylic acid as a methyl ester, then uses the bromomethyl group to alkylate a separate carboxylate salt.
Materials:
2-(Bromomethyl)-2-ethylbutanoic acid
Thionyl chloride and Methanol (for protection, see Protocol 2.1.1)
Carboxylic acid of choice (R'COOH)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
Anhydrous DMF or Acetone
Procedure:
Protection: Synthesize methyl 2-(bromomethyl)-2-ethylbutanoate using the method described in Protocol 2.1.1, substituting methanol for the generic alcohol.
S_N2 Reaction: In a separate flask, dissolve the desired carboxylic acid (R'COOH, 1.0 eq) and the protected bromo-ester (1.1 eq) in anhydrous DMF.
Add finely ground K₂CO₃ (1.5 eq). Expert Insight: Cesium carbonate can accelerate S_N2 reactions with hindered substrates but is more expensive. K₂CO₃ is often sufficient.
Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC until the starting bromo-ester is consumed.
Workup & Purification: Cool the reaction, dilute with ethyl acetate, and wash with water (3x) and brine.
Dry the organic layer, concentrate, and purify by column chromatography to yield the diester product.
Synthesis of Amides: Controlling Reactivity
Amide Coupling at the Carboxylic Acid Moiety
Expertise & Experience: Direct reaction of the carboxylic acid with an amine is impractical due to a rapid acid-base reaction that forms a non-nucleophilic ammonium salt.[13] Furthermore, the amine can also react at the bromomethyl site. Therefore, a coupling agent is required to activate the carboxylic acid under mild conditions that favor N-acylation over N-alkylation.[4][5][13][14][15] Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are ideal for this purpose.
Protocol 3.1.1: EDC-Mediated Amide Coupling
This protocol uses a standard water-soluble carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
Mechanism Outline:
Caption: Simplified mechanism of EDC-mediated amide coupling.
Dissolve 2-(bromomethyl)-2-ethylbutanoic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Causality: HOBt is an additive that suppresses side reactions and minimizes racemization if chiral centers are present.
Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq). Expert Insight: DIPEA is a bulky, non-nucleophilic base used to neutralize the HCl salt of EDC and the acid formed during the reaction without competing in the coupling.
Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS or TLC.
Workup & Purification: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over MgSO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
Self-Validation System:
Troubleshooting:
Reaction Stalls: For very hindered amines, switching the solvent to DMF and gently heating (40-50 °C) may be necessary. Alternatively, more potent coupling agents like HATU can be used.[14]
Alkylation Side Product: If N-alkylation at the bromomethyl group is observed, ensure the reaction is run at or below room temperature and that a non-nucleophilic base (DIPEA) is used.
Expected Outcome: Yields typically range from 60-85%. The water-soluble urea byproduct from EDC simplifies purification compared to DCC.[13]
Advanced Applications: Synthesis of Heterocycles
The bifunctional nature of 2-(bromomethyl)-2-ethylbutanoic acid makes it an excellent precursor for heterocyclic synthesis. For example, reaction with an amino alcohol can lead to the formation of substituted morpholin-2-ones, a privileged scaffold in medicinal chemistry.[16][17][18]
Protocol 4.1: One-Pot Synthesis of a Substituted Morpholin-2-one
This protocol involves an initial SN2 reaction between an amino alcohol and the bromomethyl group, followed by an intramolecular, base-mediated lactamization.
Reaction Scheme:
Caption: Synthetic route to a morpholin-2-one derivative.
Expertise & Experience: This transformation requires careful control of conditions. The initial N-alkylation must proceed cleanly. The subsequent lactamization is an intramolecular amide coupling. Performing this step under high dilution conditions favors the cyclization over intermolecular polymerization.
Procedure:
N-Alkylation: To a solution of 2-aminoethanol (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.5 eq) and 2-(bromomethyl)-2-ethylbutanoic acid (1.05 eq).
Heat the reaction to 60 °C and stir for 16 hours. Cool to room temperature.
Lactamization: In a separate, large flask, add a substantial volume of DCM (to achieve approx. 0.01 M concentration).
Add EDC·HCl (1.5 eq) and HOBt (1.5 eq) to the DCM.
Using a syringe pump, add the DMF solution from Step 2 to the DCM solution over 8 hours. Causality: Slow addition and high dilution are critical to favor the intramolecular cyclization.
Stir the reaction for an additional 12 hours at room temperature.
Workup & Purification: Concentrate the reaction mixture under reduced pressure to remove most of the DCM. Dilute with ethyl acetate and wash extensively with water to remove DMF and the urea byproduct.
Wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
References
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]
Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 7, 93. [Link]
European Patent Office. (1990). Method for esterifying hindered carboxylic acids (EP0370725A2).
Japan Patent Office. (1989). Method for esterifying sterically hindered carboxylic acids (JPH01287060A).
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 406-410. [Link]
Falco, A. D., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerPlus, 6(1), 1-8. [Link]
Organic Chemistry Portal. Synthesis of morpholines. [Link]
Reisman, S. E., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(11), 3052–3055. [Link]
Balskus, E. P., et al. (2017). β-Lactone Synthetase Found in Olefin Biosynthesis Pathway. Journal of the American Chemical Society, 139(29), 9931–9934. [Link]
Fiveable. (2025). 11.3 Protecting groups - Organic Chemistry II. [Link]
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
Walczak, M. A., & Powell, W. C. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
ResearchGate. (2019). Synthesis of γ-Lactones by Nucleophilic Addition of Carboxylic Acid Enediolates to Epoxides. [Link]
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]
ACS Publications. (1951). A New Method for the Esterification of Certain Sterically Hindered Acids. [Link]
Google Patents. (1991). Method for synthesizing β-lactones and alkenes (US5004815A).
ResearchGate. (2025). A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates. [Link]
Defense Technical Information Center. (1977). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
Google Patents. (1948). Preparation of beta-halo carboxylic acids (US2449993A).
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
Application Note: Strategic Use of 2-(Bromomethyl)-2-ethylbutanoic Acid in Solid-Phase Synthesis
Executive Summary In the landscape of peptide and conjugate chemistry, 2-(Bromomethyl)-2-ethylbutanoic acid represents a specialized "gateway" reagent used primarily to introduce sterically hindered quaternary centers in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of peptide and conjugate chemistry, 2-(Bromomethyl)-2-ethylbutanoic acid represents a specialized "gateway" reagent used primarily to introduce sterically hindered quaternary centers into peptide backbones or linker systems.
Unlike standard linkers (e.g., Gly-Gly, PEG), this molecule possesses a gem-diethyl substitution pattern at the
-carbon. This structural feature is critical for two advanced applications:
Steric Shielding of Disulfides: When converted to a thiol precursor, it creates "hindered disulfides" that are resistant to premature reduction in plasma, a key requirement for Antibody-Drug Conjugates (ADCs) and peptide therapeutics.
Electrophilic Capping (Thioether Formation): Used directly as an N-terminal capping agent, it provides a reactive electrophilic site for the permanent, non-cleavable conjugation of thiol-containing payloads via stable thioether bonds.
This guide details the protocols for both the "Protected Thiol" route (for cleavable disulfides) and the "Direct Electrophile" route (for stable thioethers).
Chemical Logic & Mechanism[1]
The "Gem-Diethyl" Effect
The core value of this reagent lies in the two ethyl groups attached to the
-carbon.
Thorpe-Ingold Effect: The bulkiness of the ethyl groups restricts the conformational freedom of the attached chains, pre-organizing the molecule for cyclization or specific binding interactions.
Metabolic Stability: In the context of disulfide linkers, the gem-diethyl group acts as a "shield," blocking access of reducing agents (like glutathione) to the disulfide bond. This significantly increases the half-life of the conjugate in circulation while still allowing cleavage within the reducing environment of the lysosome (for drug delivery).
Workflow Overview
The reagent is utilized in two distinct workflows depending on the desired linkage:
Figure 1: Decision tree for utilizing 2-(Bromomethyl)-2-ethylbutanoic acid based on the required conjugate stability.
Protocol A: Synthesis of Hindered Disulfide Linkers (Cleavable)
This is the industry-standard approach for creating "next-generation" ADCs or peptide conjugates that require extended circulation stability.
Phase 1: Pre-Synthesis of the Protected Thiol
Rational: You cannot use the bromomethyl acid directly for disulfide synthesis because the bromide is not a thiol. It must be converted to a protected thiol (S-Trityl) before SPPS to prevent side reactions (alkylation of piperidine) during synthesis.
Reagents:
2-(Bromomethyl)-2-ethylbutanoic acid (1.0 eq)
Triphenylmethanethiol (Trityl mercaptan) (1.2 eq)
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH (Base)
Result: The Trityl group is removed, revealing the free, hindered thiol (SH) on the N-terminus.
Disulfide Exchange (Conjugation):
Purify the peptide-SH.
React with an activated disulfide payload (e.g., Pyridyl Disulfide-Drug) in phosphate buffer (pH 7.5).
Mechanism:[4][2][5][6] The hindered thiol attacks the pyridyl disulfide, releasing pyridine-2-thione and forming the stable Gem-diethyl disulfide .
Protocol B: Direct N-Terminal Capping (Non-Cleavable Thioether)
Use this route if you want to permanently attach a drug, fluorophore, or lipid to the N-terminus of a peptide.
Critical Warning: This step must be performed as the FINAL step of SPPS. Do not attempt to remove Fmoc groups after attaching this acid, as the piperidine will react with the bromomethyl group.
Protocol
Peptide Assembly: Complete the synthesis of your peptide backbone using standard Fmoc SPPS. Remove the final N-terminal Fmoc group.
Activator: DIC (5.0 eq) / Oxyma (5.0 eq) in DMF. (Avoid bases like DIPEA if possible to prevent premature hydrolysis, though hindered bases are usually acceptable).
React for 2 hours.
Wash: DCM x 5, DMF x 5.
Status: You now have a Resin-Peptide-Linker-Br species.
On-Resin Alkylation (The "Trap"):
Dissolve your Nucleophile (e.g., Thiol-Drug, Cysteine-Fluorophore) (2.0 eq) in DMF.
Add a mild base: DIPEA (2.0 eq) or Cs₂CO₃ (for higher reactivity).
Add to the resin and shake for 12–16 hours at RT.
Mechanism:[4][2][5][6] The thiol displaces the bromide via S_N2 reaction.
Cleavage:
Wash resin thoroughly.
Cleave with TFA cocktail.
Result: Peptide conjugated to payload via a non-cleavable thioether bond stabilized by the gem-diethyl group.
Data & Comparative Analysis
The following table highlights why one would choose this specific bromomethyl acid over standard linkers.
Feature
Standard Linker (e.g., Cysteine/Acetyl)
2-(Bromomethyl)-2-ethylbutanoic acid Derivative
Steric Profile
Linear, unhindered
Gem-diethyl (Bulky)
Disulfide Stability
Low (t₁/₂ < 1 hour in plasma)
High (t₁/₂ > 24 hours in plasma)
Thioether Formation
Fast, but conformationally flexible
Slower, conformationally restricted
Primary Application
Standard labeling
ADCs, Long-acting peptides, Pro-drugs
Metabolic Liability
Susceptible to rapid reduction
Resistant to reduction (Shielding effect)
Visualizing the Stability Mechanism
The diagram below illustrates how the ethyl groups block the approach of Glutathione (GSH), preventing premature release of the drug payload.
Figure 2: Mechanistic comparison of standard vs. hindered disulfide stability against glutathione reduction.
Troubleshooting & Expert Tips
Solubility: The acid is hydrophobic. Ensure high-grade DMF or NMP is used. If precipitation occurs during coupling, add 10% DCM to the coupling mixture.
Coupling Difficulty: Due to the quaternary center, the carboxylic acid is sterically hindered.
Standard: 2 hours.
Recommended: 4 hours or Double Coupling at 40°C.
Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines) to ensure completion.
Racemization: Not an issue here as the molecule is achiral (symmetric ethyl groups) or used as a terminal cap. However, if using the methyl-ethyl analog (chiral), beware of racemization during activation.
Storage: The bromomethyl acid should be stored at 2–8°C. It is an alkyl halide and can degrade over time if exposed to moisture (hydrolysis to alcohol).
References
Synthesis of Hindered Thiol Linkers
Design and synthesis of "2-ethyl-2-tritylthiomethylbutanoic acid" for use in chemical biology tools.
Source: University of Illinois at Urbana-Champaign, IDEALS Repository. "Development of fluorescent chemical biology tools for the detection and delivery of aldehydes." (Accessed 2023).
Pillow, T. H., et al. (2011). "Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates." Chemical Science. (Discusses the gem-dimethyl/diethyl effect on disulfide stability).
Solid Phase Peptide Synthesis (SPPS)
Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society.
Technical Support Center: Optimizing the Synthesis of 2-(Bromomethyl)-2-ethylbutanoic Acid
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(bromomethyl)-2-ethylbutanoic acid. Our objective is to provide in-depth troublesh...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(bromomethyl)-2-ethylbutanoic acid. Our objective is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance yield, improve purity, and address common challenges encountered during this synthesis.
Introduction to Synthetic Strategies
The synthesis of 2-(bromomethyl)-2-ethylbutanoic acid can be approached through two primary routes, each with its own set of advantages and potential challenges. The choice of method often depends on the available starting materials and the desired scale of the reaction.
Bromination of 2-Ethyl-2-(hydroxymethyl)butanoic Acid: This is a common and direct method involving the substitution of a hydroxyl group with a bromine atom.
Hell-Volhard-Zelinsky (HVZ) Reaction of 2-Ethylbutanoic Acid: This classic method for the α-bromination of carboxylic acids can also be employed.[1][2][3]
This guide will provide detailed troubleshooting for both methodologies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations grounded in chemical principles and offering actionable solutions.
Low or No Yield
Q1: I am experiencing very low to no yield of my product. What are the likely causes?
A1: Low or no yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
Incomplete Reaction: The reaction may not have gone to completion.
Recommendation: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the starting material is still prominent, consider extending the reaction time or moderately increasing the temperature. For syntheses utilizing hydrobromic acid (HBr) and sulfuric acid (H₂SO₄), reaction times of up to 12 hours at elevated temperatures (e.g., 130-135°C) may be necessary.[4]
Sub-optimal Reagents: The quality of your reagents can significantly impact the outcome.
Recommendation: Use freshly opened or purified reagents. Phosphorus tribromide (PBr₃) can degrade upon exposure to atmospheric moisture. Ensure your brominating agent (e.g., HBr, Br₂) is of high purity.
Procedural Losses During Workup: Significant amounts of product can be lost during extraction and washing steps.
Recommendation: Ensure proper phase separation during extractions. Minimize the number of transfer steps. When washing with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities, be cautious not to use an excessively high pH, which could lead to hydrolysis of the desired product.
Side Reactions: Competing reactions can consume your starting material or product.
Recommendation: Carefully control the reaction temperature. For the bromination of the hydroxymethyl precursor, lower temperatures can minimize the formation of byproducts. In the case of the HVZ reaction, excessively high temperatures can lead to the elimination of HBr, forming β-unsaturated carboxylic acids.[5]
Product Purity Issues
Q2: My final product is an oil instead of a solid, or my TLC shows multiple spots. How can I improve the purity?
A2: The physical state and chromatographic profile of your product are key indicators of its purity.
Presence of Impurities: An oily product or multiple TLC spots suggest the presence of unreacted starting materials, intermediates, or byproducts.
Unreacted 2-Ethyl-2-(hydroxymethyl)butanoic Acid: This is a common impurity when the bromination is incomplete.
Residual Solvents: Solvents from the reaction or workup may be trapped in the product.
Inorganic Salts: Salts from the workup (e.g., sodium sulfate) may not have been fully removed.[4]
Purification Strategy:
Thorough Drying: Ensure the product is thoroughly dried under a high vacuum to remove all residual solvents.
Recrystallization: This is a highly effective method for purifying 2-(bromomethyl)-2-ethylbutanoic acid.[4]
Solvent Selection: Petroleum ether has been reported to be an effective solvent for the recrystallization of a similar compound, 2-(bromomethyl)-2-butylhexanoic acid, yielding a white solid.[4] Other non-polar solvents or solvent mixtures (e.g., hexane/ethyl acetate) could also be explored. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.[6][7][8]
Technique: Dissolve the crude product in a minimal amount of hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to promote the formation of well-defined crystals. Cooling too rapidly can cause the product to "oil out." If this occurs, reheat the solution and allow it to cool more slowly, or add a small amount of a co-solvent in which the compound is more soluble. Once crystals have formed, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration and wash with a small amount of cold recrystallization solvent.[9]
Column Chromatography: If recrystallization is ineffective, purification by column chromatography using silica gel may be necessary. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is a good starting point.
Reaction-Specific Problems
Q3: When using the Hell-Volhard-Zelinsky (HVZ) reaction, I am getting a complex mixture of products. What is going wrong?
A3: The HVZ reaction, while powerful, requires careful control of conditions to ensure selectivity.
Mechanism Overview: The reaction proceeds through the formation of an acyl bromide, which then enolizes. This enol is what reacts with bromine at the α-position. The resulting α-bromo acyl bromide is then hydrolyzed during the workup to give the final product.[1][10]
Potential for Multiple Brominations: While the introduction of the first bromine atom deactivates the α-position to some extent, the use of excess bromine or prolonged reaction times can lead to di-bromination, especially if there are multiple α-hydrogens. However, for 2-ethylbutanoic acid, there is only one α-hydrogen, so di-bromination at this position is not possible.
Side Reactions:
Elimination: As mentioned, high temperatures can promote the elimination of HBr to form α,β-unsaturated carboxylic acids.[5]
Reaction with Solvent: Ensure the use of an inert solvent if one is required.
Recommendations:
Stoichiometry: Use a slight excess of bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).
Temperature Control: Maintain a moderate reaction temperature to avoid elimination side reactions.
Moisture Control: The reaction should be carried out under anhydrous conditions until the aqueous workup.
Frequently Asked Questions (FAQs)
Q4: What is the purpose of adding a strong acid like sulfuric acid in the bromination of 2-ethyl-2-(hydroxymethyl)butanoic acid with HBr?
A4: In the reaction of an alcohol with HBr to form an alkyl bromide, a strong acid like H₂SO₄ acts as a catalyst. It protonates the hydroxyl group of the alcohol, converting it into a better leaving group (water). This facilitates the subsequent nucleophilic attack by the bromide ion.[11][12]
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of spectroscopic and chromatographic techniques should be used:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This will confirm the presence of the characteristic peaks for the ethyl group, the bromomethyl group (a singlet), and the carboxylic acid proton (a broad singlet). The integration of these peaks should correspond to the number of protons in each environment.[13]
¹³C NMR: This will show the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid, the carbon bearing the bromine, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the strong C=O stretch of the carbonyl group (around 1700 cm⁻¹).
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion peak.
High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final product and quantify any impurities.
Q6: My purified 2-(bromomethyl)-2-ethylbutanoic acid degrades over time. How should I store it?
A6: The bromomethyl group is susceptible to hydrolysis back to the hydroxymethyl group, especially in the presence of moisture.[4] For long-term storage, it is recommended to keep the product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.
Experimental Protocols
Synthesis via Bromination of 2-Ethyl-2-(hydroxymethyl)butanoic Acid (Adapted from a similar procedure)
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethyl-2-(hydroxymethyl)butanoic acid and a 48% aqueous solution of hydrobromic acid.
With stirring, slowly add concentrated sulfuric acid.
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
After completion, cool the mixture to room temperature and transfer it to a separatory funnel.
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
Wash the combined organic layers with water and then with a saturated brine solution.
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from a suitable solvent like petroleum ether.[4]
Synthesis via Hell-Volhard-Zelinsky Reaction of 2-Ethylbutanoic Acid
To a round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas outlet connected to a trap for HBr gas, add 2-ethylbutanoic acid and a catalytic amount of red phosphorus or phosphorus tribromide.
Slowly add bromine to the reaction mixture with stirring. The reaction is often exothermic.
After the addition is complete, gently heat the mixture to maintain a steady reflux until the reaction is complete (as monitored by the disappearance of the bromine color and confirmed by TLC or GC analysis).
Cool the reaction mixture to room temperature.
Slowly and carefully add water to the reaction mixture to quench the excess PBr₃ and hydrolyze the acyl bromide intermediate.
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.
Purify the crude product by distillation or recrystallization.
Data Summary
Parameter
Synthesis via Hydroxymethyl Precursor
Hell-Volhard-Zelinsky Reaction
Starting Material
2-Ethyl-2-(hydroxymethyl)butanoic acid
2-Ethylbutanoic acid
Key Reagents
HBr, H₂SO₄
Br₂, PBr₃ (or red P)
Common Impurities
Unreacted starting material, di-alkyl ethers
Poly-brominated products (less likely for this substrate), unsaturated acids
Purification
Recrystallization, Column Chromatography
Distillation, Recrystallization
Visualizing the Workflow
Workflow for the Synthesis and Purification of 2-(Bromomethyl)-2-ethylbutanoic Acid
Technical Guide: Purification & Troubleshooting of 2-(Bromomethyl)-2-ethylbutanoic Acid
Executive Summary & Compound Profile 2-(Bromomethyl)-2-ethylbutanoic acid (CAS: 58230-49-2) is a sterically hindered -bromo carboxylic acid utilized primarily as a building block in the synthesis of complex pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
2-(Bromomethyl)-2-ethylbutanoic acid (CAS: 58230-49-2) is a sterically hindered
-bromo carboxylic acid utilized primarily as a building block in the synthesis of complex pharmaceutical intermediates. Its structure features a quaternary -carbon substituted with two ethyl groups and a bromomethyl moiety.
Due to the steric bulk and the presence of the electrophilic bromomethyl group, the crude material often retains specific impurities that can severely impact downstream yields. This guide provides a validated purification strategy focusing on the removal of the hydroxymethyl precursor and the prevention of hydrolytic degradation.
Viscous oil or low-melting solid (dependent on purity)
Purification Workflow
The following flowchart outlines the logic for purifying the crude reaction mixture. The process prioritizes Acid-Base Extraction to remove non-acidic byproducts, followed by Recrystallization or Chromatography depending on the physical state of the isolate.
Figure 1: Decision tree for the purification of 2-(bromomethyl)-2-ethylbutanoic acid, highlighting the critical acid-base extraction step.
Detailed Purification Protocols
Method A: Acid-Base Extraction (Essential First Step)
This method separates the target carboxylic acid from non-acidic impurities such as unreacted alkyl halides, lactones (if formed), or neutral solvent residues.
Dissolution: Dissolve the crude oil in Dichloromethane (DCM) or Diethyl Ether (10 mL/g).
Extraction: Extract the organic phase twice with saturated aqueous
or 1M NaOH. Note: The product will move to the aqueous phase as the carboxylate salt.
Wash: Wash the combined aqueous extracts with a small volume of fresh DCM to remove entrained neutral organic impurities. Discard this organic wash.
Acidification: Carefully acidify the aqueous phase to pH ~2 using 6M HCl while stirring in an ice bath. The product will precipitate or oil out.
Recovery: Extract the acidic aqueous mixture with DCM (3x). Dry the combined organics over anhydrous
, filter, and concentrate under reduced pressure (keep bath < 40°C).
Method B: Recrystallization (For Solids)
If the residue from Method A solidifies or is a semi-solid, recrystallization is the most effective method to remove the homologous alcohol impurity.
Solvent System: Petroleum Ether (40-60°C) or Hexanes.
Procedure:
Suspend the crude solid in the minimum amount of boiling Petroleum Ether.
If insoluble oil remains, add a drop of Ethyl Acetate (EtOAc) to aid dissolution.
Allow to cool slowly to room temperature, then place in a freezer (-20°C) overnight.
Filter the white crystals and wash with cold Petroleum Ether.
Method C: Flash Column Chromatography (For Oils)
If the product remains an oil (common with high impurity levels), use silica gel chromatography.
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Gradient of Hexanes : Ethyl Acetate (95:5
85:15).
Detection:
stain (The acid and impurities oxidizes/stains differently) or Bromocresol Green (stains acids yellow on blue background).
Troubleshooting & FAQs
Q1: My product remains a dark red/brown oil and will not crystallize. What is wrong?
Diagnosis: The color indicates free bromine (
) or iodine traces. The oily state suggests residual solvent or high levels of the hydroxymethyl precursor (2-ethyl-2-(hydroxymethyl)butanoic acid).
Corrective Action:
Remove Color: Redissolve in DCM and wash with 10% Sodium Thiosulfate or Sodium Metabisulfite solution. The color should fade to pale yellow.
Induce Crystallization:
Ensure all DCM is removed (high vacuum for 2 hours).
Dissolve in minimal Pentane.
Cool to -78°C (Dry ice/Acetone) and scratch the flask wall with a glass rod to induce nucleation.
If it remains oily, perform Method C (Chromatography) .
Q2: I see a persistent impurity in the NMR around 3.6–3.8 ppm.
Diagnosis: This signal corresponds to the
protons of the unreacted starting material, 2-ethyl-2-(hydroxymethyl)butanoic acid .
Mechanism: The synthesis typically involves bromination of this alcohol. Incomplete reaction leaves this polar impurity.
Solution:
Chemical: The alcohol is much more polar than the bromo-acid. It is difficult to remove by acid-base extraction as both are acids.
Purification: Recrystallization from non-polar solvents (Petroleum Ether) is best; the polar alcohol is less soluble in cold alkanes than the bromo-acid. Alternatively, re-subject the crude to the bromination conditions (HBr/H2SO4) to drive the reaction to completion.
Q3: Is the compound stable to distillation?
Recommendation:No.
While the compound lacks a
-hydrogen on the quaternary C2 position (preventing standard E2 elimination to an alkene), -bromo acids are prone to thermal decarboxylation at high temperatures.
Risk: Heating >150°C may release
and HBr, leading to degradation.
Alternative: If distillation is absolutely necessary, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg) to keep the temperature below 100°C.
Q4: Why is my yield low after the acid-base extraction?
Diagnosis: The compound has 7 carbons and a polar carboxyl group. While lipophilic, it may have partial solubility in the aqueous phase if the volume is too large.
Corrective Action:
Saturate the aqueous phase with NaCl (Brine) before the final extraction with DCM. This "salting out" effect forces the organic acid into the DCM layer.
Ensure the pH is truly acidic (pH < 2) during recovery. At pH 4-5, a significant portion exists as the carboxylate salt and stays in the water.
Impurity Profile & Management
Impurity Type
Origin
Detection (NMR)
Removal Strategy
Precursor Alcohol
Incomplete bromination of 2-ethyl-2-(hydroxymethyl)butanoic acid
3.6-3.8 ppm (d, )
Recrystallization (Pet Ether); Reprocessing with
Free Bromine
Oxidation of HBr
Color (Red/Brown)
Wash with (aq)
Lactone
Intramolecular cyclization (rare for -position)
IR shift (approx 1820 )
Acid-Base Extraction (Lactones are neutral, will stay in organic wash)
Mineral Acid
Residual HBr/
Low pH, broad exchangeable protons
Aqueous wash / extraction
References
Sigma-Aldrich. Product Specification: 2-(Bromomethyl)-2-ethylbutanoic acid (CAS 58230-49-2).[1][2] Accessed October 2023. Link(Note: Link directs to catalog entry for verification of ID).
BenchChem Technical Support. Synthesis and Impurities of 2-(Bromomethyl)-2-butylhexanoic acid. (Homologous series purification logic). Link(Cited for purification logic of hindered beta-bromo acids).
PubChem Database. Compound Summary: 2-Bromo-2-ethylbutanoic acid & Derivatives.[3] National Center for Biotechnology Information. Link.
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
preventing decomposition of "2-(Bromomethyl)-2-ethylbutanoic acid"
Technical Support Center: Stability & Handling of 2-(Bromomethyl)-2-ethylbutanoic Acid Part 1: Emergency Abstract The Critical Risk: The primary decomposition pathway for 2-(Bromomethyl)-2-ethylbutanoic acid (CAS: 58230-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling of 2-(Bromomethyl)-2-ethylbutanoic Acid
Part 1: Emergency Abstract
The Critical Risk:
The primary decomposition pathway for 2-(Bromomethyl)-2-ethylbutanoic acid (CAS: 58230-49-2) is the intramolecular cyclization to form a
-lactone (3,3-diethyl-2-oxetanone) .
This reaction is autocatalytic in the presence of moisture or weak bases and is accelerated by the Thorpe-Ingold effect (gem-dialkyl effect), where the two ethyl groups on the
-carbon sterically compress the bond angles, forcing the electrophilic bromomethyl group and the nucleophilic carboxyl group into proximity.
Immediate Action Required:
Temperature: Store at -20°C .
Atmosphere: Store under Argon or Nitrogen (hygroscopic sensitivity).
pH Control: Strictly avoid basic conditions. Even washing glassware with alkaline detergent residues can trigger cyclization.
Part 2: Technical Deep Dive & Mechanisms
To prevent decomposition, one must understand the driving force. This molecule is not just an acid; it is a "spring-loaded" electrophile.
The Decomposition Mechanism:
-Lactone Formation
Unlike standard carboxylic acids, this molecule possesses a leaving group (Bromine) in the
-position relative to the carboxylate oxygen.
Trigger: Deprotonation (even partial) of the carboxylic acid (-COOH
-COO⁻).
Attack: The carboxylate oxygen acts as an internal nucleophile, attacking the carbon of the bromomethyl group (-CH
Br).
Result: Expulsion of the Bromide ion (Br⁻) and formation of a strained 4-membered lactone ring.
Why this molecule is unique (The Gem-Dialkyl Effect):
Standard
-bromo acids cyclize slowly. However, 2-(Bromomethyl)-2-ethylbutanoic acid has a quaternary center with two ethyl groups. These bulky groups repel each other, reducing the internal bond angle at the central carbon. This conformational bias brings the reactive ends (O and CHBr) closer together, dramatically increasing the rate of decomposition compared to linear analogs.
Visualizing the Pathway
Figure 1: The dominant decomposition pathway involves internal nucleophilic substitution driven by steric compression.
Part 3: Standard Operating Procedures (SOP)
Storage & Handling Protocol
Parameter
Specification
Rationale
Temperature
-20°C (Required)
Slows kinetic energy required for ring closure.
Atmosphere
Inert (Ar/N₂)
Prevents moisture absorption. Water can act as a weak base or nucleophile, hydrolyzing the Br to OH, leading to polymerization.
Container
Amber Glass / Teflon
Protects from light (radical degradation of C-Br bond) and prevents leaching of alkali from cheap glass.
State
Solid / Crystalline
If the material turns into an oil, it has likely lactonized (lactones have lower melting points).
Solvent Compatibility Matrix
Solvent Class
Recommendation
Notes
Chlorinated (DCM, Chloroform)
Excellent
Best for processing. Keep acid-free (stabilized with amylene, NOT amines).
Ethers (THF, Diethyl Ether)
Good
Must be dry. Peroxides can initiate radical degradation.
Alcohols (MeOH, EtOH)
AVOID
Nucleophilic attack on CHBr or esterification of COOH.
DMSO / DMF
AVOID
These are nucleophilic/basic solvents that will rapidly accelerate lactonization or substitution.
Water
CRITICAL FAILURE
Causes hydrolysis and autocatalytic decomposition.
Part 4: Troubleshooting & FAQs
Q1: The white solid has turned into a viscous, yellowish oil. Can I still use it?
Diagnosis: The material has likely undergone lactonization . The "oil" is the
-lactone derivative, which has a significantly lower melting point than the parent acid.
Action: Run a proton NMR.
Intact Acid: Look for the carboxylic acid proton (11-12 ppm) and the CH
Br singlet (approx 3.5-3.6 ppm).
Decomposed: Look for the disappearance of the acid proton and a shift in the CH
protons (diastereotopic splitting due to ring constraint).
Recovery: Not recoverable. The lactone cannot be easily reopened to the bromo-acid without competing hydrolysis (forming the hydroxy-acid).
Q2: I need to neutralize the reaction mixture. Can I use Sodium Bicarbonate (NaHCO
)?
Risk:High. Even weak bases like bicarbonate generate the carboxylate anion, which is the immediate precursor to the lactone.
Solution: If you must work up the reaction, maintain a pH < 4. Use dilute HCl or H
SO for washes. If neutralization is absolutely necessary for downstream steps, perform it at 0°C and process immediately. Do not store the salt form.
Q3: Why is the material fuming when opened?
Diagnosis: Hydrolysis has occurred.[1][2][3][4] The moisture in the air reacted with the C-Br bond or the lactone, releasing Hydrogen Bromide (HBr) gas.
Action: The material is compromised. Dispose of it as halogenated acidic waste.
Q4: Can I heat this compound to recrystallize it?
Guidance: Do not exceed 40°C .
-bromo acids are thermally unstable.
Alternative: Use cold precipitation. Dissolve in a minimal amount of DCM at room temperature, add Hexane or Pentane, and place in the freezer (-20°C) to induce crystallization.
Part 5: Decision Logic for Experimental Design
Use this logic flow to determine if your experimental conditions will destroy the reagent.
Figure 2: Pre-experiment checklist to prevent reagent degradation.
References
Sigma-Aldrich. 2-(Bromomethyl)-2-ethylbutanoic acid Product Page. (Confirming structure and commercial availability as a reagent). Link
-Lactam synthesis." Journal of Organic Chemistry, 80, 628-633.[2] (Demonstrating the reactivity of -bromo acid derivatives in cyclization). Link
Searles, G. (1984). "Synthesis of
-lactones." In Comprehensive Heterocyclic Chemistry. (Foundational text on the internal nucleophilic displacement of halide ions from -halocarboxylate salts). Link
Danheiser, R. L., et al. (1990). "Beta-Lactones: Mechanisms of Decomposition." Organic Reactions.[2][3][4][5][6] (Detailing the Thorpe-Ingold effect on ring closure rates for gem-dialkyl substituted chains). Link
Taggi, A. E., et al. (2002).[2] "Efficient conversion of carboxylic acids to
-lactams/lactones." Journal of the American Chemical Society, 124, 6626-6635.[2] Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Reactivity & Solvent Selection
Doc ID: TS-BR-NEO-004 | Last Updated: February 20, 2026
Audience: Process Chemists, Medicinal Chemists, CMC Leads
Core Technical Insight: The "Neopentyl" Challenge
The molecule 2-(Bromomethyl)-2-ethylbutanoic acid presents a classic physical-organic challenge: it is a neopentyl-like primary bromide .
While the bromide is located on a primary carbon (
), that carbon is attached directly to a quaternary center (the -carbon, which holds two ethyl groups and the carboxylic acid).
The Reactivity Paradox
Resistance: The bulky quaternary center creates a "steric wall," blocking the backside attack required for substitution. Reaction rates can be times slower than simple primary bromides (e.g., 1-bromobutane).[1]
Elimination Immunity: Because the
-carbon (adjacent to the bromomethyl group) is quaternary, it possesses no -hydrogens . Consequently, classical elimination is structurally impossible.
The Hidden Trap (Decarboxylation): Under basic conditions, the carboxylate may attack the bromide intramolecularly to form a strained
-lactone, which can thermally decompose (extrude ) to form an alkene (2-ethyl-1-butene).
Therefore, solvent choice is not just about solubility—it is the primary switch between successful substitution, stagnation, or decomposition.
Solvent Selection Matrix
Use this table to select the correct solvent system based on your intended transformation.
Solvent Class
Examples
Suitability
Mechanistic Impact
Dipolar Aprotic
DMSO, DMF, NMP, DMAc
High (Recommended)
Cation Sequestration: These solvents solvate cations (e.g., , ) strongly but leave anions "naked" and highly reactive. This is critical to overcome the steric barrier of the neopentyl group.
Polar Protic
Ethanol, Methanol, Water
Low (Avoid)
Anion Caging: Hydrogen bonding forms a solvent cage around the nucleophile, further reducing its ability to penetrate the steric wall. Promotes solvolysis (hydrolysis) to the hydroxy-acid impurity.
Ketones
Acetone, MEK, MIBK
Medium (Specific)
Finkelstein Conditions: Ideal for in situ halogen exchange (adding NaI). The lower boiling point of acetone may limit the thermal energy needed to drive the reaction.
Non-Polar
Toluene, DCM, Hexanes
Very Low
Phase Separation: Poor solubility of nucleophilic salts. Requires Phase Transfer Catalysis (PTC) to function.
Troubleshooting Guide (FAQs)
Scenario A: "The reaction is stuck at <10% conversion after 24 hours."
Diagnosis: The "Neopentyl Slump." The nucleophile cannot access the electrophilic carbon due to steric hindrance.
Immediate Fix:
Switch Solvent: Move from THF or Acetonitrile to DMSO or NMP . The dielectric constant boost is essential.
Finkelstein Activation: Add 10-20 mol% Sodium Iodide (NaI) . The iodide displaces the bromide (equilibrium), creating a more reactive alkyl iodide intermediate.
Temperature: Neopentyl substitutions often require temperatures
.
Scenario B: "I see gas evolution and a non-polar impurity."
Mechanism: The base used is deprotonating the carboxylic acid. The resulting carboxylate performs an intramolecular attack to form a transient
-lactone, which rapidly loses .
Immediate Fix:
Protect the Acid: Esterify the carboxylic acid before attempting the substitution on the bromide. This shuts down the intramolecular pathway.
Lower Basicity: If the acid must remain free, use a weaker base (e.g.,
instead of ) and lower the temperature.
Scenario C: "Product is contaminated with a hydroxy-acid."
Diagnosis: Hydrolysis via "Wet" Solvent.
Cause: DMSO and DMF are hygroscopic. Even 0.5% water content can out-compete your nucleophile because water is less sterically demanding than bulky nucleophiles.
Immediate Fix: Use anhydrous solvents (stored over molecular sieves).
Visualizing the Reaction Pathways
The following diagram illustrates the critical decision points where solvent and reagents dictate the product outcome.
Caption: Reaction pathway analysis showing how solvent choice and basicity divert the starting material toward the desired substitution or unwanted decomposition.
Standard Operating Protocol (SOP)
Protocol: Nucleophilic Substitution with Thiol/Azide
This protocol is optimized to suppress lactonization and overcome steric hindrance.
Pour into ice-cold dilute HCl (1M) . Acidification is crucial to keep the product protonated and suppress emulsion formation.
Extract with Ethyl Acetate (
).
Wash organic layer with water (
) to remove DMSO.
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution - The Neopentyl Effect).
BenchChem Technical Support. (2025). Synthesis of 2-(Bromomethyl)-2-butylhexanoic Acid (Analogous Chemistry).
Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752. (Foundational text on steric hindrance in primary halides).
Krapcho, A. P. (1982).
-Keto Esters, and -Cyano Esters. Synthesis, 805-822. (Mechanisms of decarboxylation relevant to the side-reaction pathway).
work-up procedures for "2-(Bromomethyl)-2-ethylbutanoic acid" reactions
The following technical guide addresses the work-up and isolation procedures for 2-(Bromomethyl)-2-ethylbutanoic acid (CAS: 58230-49-2). This guidance is designed for researchers encountering stability issues, low yields...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the work-up and isolation procedures for 2-(Bromomethyl)-2-ethylbutanoic acid (CAS: 58230-49-2). This guidance is designed for researchers encountering stability issues, low yields, or purity challenges characteristic of
-bromo acids with quaternary -centers.
Status: Active
Department: Process Chemistry & Scale-Up Support
Subject: Isolation, Purification, and Stability of Sterically Congested
-Bromo Acids
Executive Summary: The "Gem-Dialkyl" Challenge
The isolation of 2-(bromomethyl)-2-ethylbutanoic acid is chemically distinct from standard aliphatic acid work-ups due to the Thorpe-Ingold Effect (Gem-Dialkyl Effect).
The presence of two ethyl groups on the
-carbon compresses the internal bond angle, forcing the carboxylate group and the bromomethyl group closer together. Consequently, under neutral-to-basic conditions, this molecule exhibits a highly accelerated rate of intramolecular cyclization to form 3,3-diethyloxetan-2-one (-lactone).
Critical Rule: To isolate the acid, you must maintain an acidic pH (< 2.0) throughout the work-up and avoid thermal stress. If the lactone is observed, it is a symptom of excessive base exposure or heat.
Troubleshooting Guide (Q&A)
Q1: My crude NMR shows a mixture of the acid and a new species with a shifted methylene signal. Is this the lactone?
Diagnosis: Yes.
Technical Insight: The
-lactone (3,3-diethyloxetan-2-one) is the thermodynamic sink for this molecule under basic conditions.
Acid Signal: The
protons typically appear as a singlet around 3.5–3.6 ppm.
Lactone Signal: Upon cyclization, the methylene protons in the oxetane ring shift upfield (approx.
4.2–4.4 ppm depending on solvent) and become magnetically nonequivalent if the ring puckers, though often they remain a singlet in simple oxetanones.
Corrective Action:
Do not wash the organic layer with saturated sodium bicarbonate (
) or strong bases (NaOH).
Protocol Adjustment: Use a dilute acid wash (0.1 M HCl) or brine/water only. If acid removal is required, use a phosphate buffer at pH 3–4, but work quickly and keep the solution at 0°C.
Q2: I am experiencing persistent emulsions during extraction. How do I resolve this without using base?
Diagnosis: The compound is an amphiphilic "fatty" bromo-acid. The quaternary center increases lipophilicity, while the carboxylic acid creates micellar aggregates.
Technical Insight: Traditional base extraction breaks emulsions by ionizing the acid, but this triggers the lactonization described above.
Corrective Action:
Salting Out: Saturate the aqueous phase with solid NaCl. This increases the ionic strength and forces the organic acid into the organic layer.
Solvent Switch: Avoid Diethyl Ether. Use Dichloromethane (DCM) or TBME (tert-Butyl methyl ether) . DCM is denser than water and often separates cleaner for halogenated acids.
Filtration: If the emulsion is stabilized by particulate matter (often polymers from side reactions), filter the biphasic mixture through a pad of Celite before separation.
Q3: The product is oiling out or solidifying as a sticky gum. How do I get a clean solid?
Diagnosis: 2-(Bromomethyl)-2-ethylbutanoic acid is a low-melting solid. Impurities (unreacted hydroxy acid or lactone) depress the melting point significantly.
Technical Insight: The neopentyl-like structure makes the bromide unreactive to
substitution, but the compound is sensitive to heat. Distillation is risky due to thermal elimination of HBr.
Corrective Action:
Crystallization: The preferred method is recrystallization from Hexanes/EtOAc or Pentane .
Seed: If available, seed the oil with a crystal.
Cold Trituration: Triturate the crude gum with cold pentane (-20°C). The impurities often stay in solution while the bromo acid precipitates.
Recommended Work-Up Protocol
Objective: Isolate 2-(bromomethyl)-2-ethylbutanoic acid from a hydrobromic acid/sulfuric acid reaction mixture while suppressing lactonization.
Step
Operation
Critical Parameter
Rationale
1
Quench
Pour reaction mixture onto Crushed Ice .
Dissipate heat of hydration immediately to prevent thermal elimination.
2
Extraction
Extract 3x with DCM or TBME .
DCM provides better solubility for the bromo-acid and separates well from acidic brine.
3
Washing
Wash combined organics with Cold Water (2x) then Brine (1x).
DO NOT use NaHCO3. Removes bulk mineral acid without ionizing the carboxylate.
4
Drying
Dry over anhydrous Na2SO4 (Sodium Sulfate).
MgSO4 is slightly Lewis acidic and can sometimes catalyze degradation; Na2SO4 is gentler.
5
Concentration
Rotary evaporation at < 35°C .
Avoid high heat. The compound is thermally sensitive.
6
Purification
Recrystallize from Hexanes or Pentane/Et2O .
Avoid distillation. If oil persists, keep under high vacuum to remove traces of solvent which inhibit crystallization.
Mechanistic Logic & Visualization
The following diagram illustrates the kinetic competition between stable isolation and the undesired Thorpe-Ingold cyclization.
Caption: Workflow diagram highlighting the critical divergence point where base exposure triggers the Thorpe-Ingold assisted cyclization to the lactone.
References & Authority
Sigma-Aldrich. Product Specification: 2-(Bromomethyl)-2-ethylbutanoic acid (AldrichCPR).[1] Accessed 2024. Link
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The Formation and Stability of Spiro-Compounds. Part I. Spiro-Compounds from Cyclohexane." Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on the Thorpe-Ingold Effect and ring closure rates in gem-dialkyl systems). Link
Searles, S., et al. (1958). "Synthesis of Oxetanes from
-Bromo Acids." Journal of the American Chemical Society. (Establishes the base-promoted lactonization pathway). Link
Rosser, C. M., et al. (2023). "Rapid and Modular Access to Quaternary Carbons."[2] Journal of the American Chemical Society. (Context on the stability and synthesis of quaternary centers). Link[2]
effect of reactant concentration on "2-(Bromomethyl)-2-ethylbutanoic acid" reaction kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the reacti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the reaction kinetics of 2-(Bromomethyl)-2-ethylbutanoic acid, with a specific focus on the effect of reactant concentration. Our goal is to move beyond simple protocols and explain the causal relationships that govern experimental outcomes, empowering you to optimize your reactions effectively.
Introduction: Understanding the Reactivity of 2-(Bromomethyl)-2-ethylbutanoic acid
2-(Bromomethyl)-2-ethylbutanoic acid is a bifunctional molecule featuring two key reactive sites: a primary alkyl bromide and a carboxylic acid. Its unique structure, however, presents significant kinetic challenges. The bromomethyl group is attached to a quaternary carbon, creating a neopentyl-like arrangement known for extreme steric hindrance. This profoundly impacts nucleophilic substitution rates. Similarly, the carboxylic acid is also sterically hindered, which can affect reactions like esterification.
Understanding how reactant concentrations influence the kinetics of reactions at these sites is crucial for optimizing yields, minimizing reaction times, and preventing unwanted side reactions. This guide is structured as a series of questions you might encounter during your work, providing not just solutions but the underlying kinetic principles.
Section 1: Troubleshooting Nucleophilic Substitution at the Bromomethyl Group
This is often the most challenging reaction for this molecule. The primary bromide might suggest a straightforward SN2 reaction, but the reality is far more complex.
Q1: My nucleophilic substitution reaction is incredibly slow, or fails entirely. I've confirmed my reagents are active. What is the underlying cause?
A1: The slow reaction rate is almost certainly due to the steric hindrance around the electrophilic carbon. 2-(Bromomethyl)-2-ethylbutanoic acid has a neopentyl-like structure. For a bimolecular nucleophilic substitution (SN2) reaction to occur, the nucleophile must approach the carbon atom from the side opposite the leaving group (the bromide) in a "backside attack".[1][2]
In this molecule, the two ethyl groups attached to the adjacent quaternary carbon are bulky and effectively block this path of attack. This steric hindrance dramatically raises the activation energy of the SN2 transition state, slowing the reaction to a crawl. In fact, neopentyl halides are known to react approximately 100,000 times slower than other primary alkyl bromides in SN2 reactions.[3][4]
Caption: Troubleshooting workflow for slow nucleophilic substitution.
Section 2: Kinetics of Carboxylic Acid Reactions (Esterification)
The carboxylic acid moiety presents its own set of kinetic considerations, primarily related to equilibrium and steric hindrance.
Q5: I am trying to perform a Fischer esterification, but the reaction won't go to completion. How can I use reactant concentration to drive the equilibrium forward?
A5: Fischer esterification is a reversible reaction catalyzed by acid. [5]The equilibrium can be represented as:
Carboxylic Acid + Alcohol ⇌ Ester + Water
According to Le Châtelier's Principle, you can shift the equilibrium to the right (favoring the ester product) by either increasing the concentration of the reactants or removing one of the products.
Concentration-Based Strategies:
Use an Excess of Alcohol: The most common strategy is to use the alcohol reactant as the solvent for the reaction. This creates a large molar excess, which, by mass action, pushes the equilibrium towards the products. [5][6]This is practical for simple, inexpensive alcohols like methanol or ethanol.
Remove Water: As water is formed, its removal will prevent the reverse reaction (ester hydrolysis) from occurring. This can be done by:
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.
Using a Dehydrating Agent: Adding a molecular sieve or using concentrated sulfuric acid, which acts as both the catalyst and a dehydrating agent.
Q6: Even with a large excess of alcohol and an acid catalyst, my esterification is slow. Why?
A6: Similar to the bromomethyl group, the carboxylic acid is also subject to steric hindrance. The bulky ethyl groups adjacent to the carbonyl carbon impede the approach of the alcohol nucleophile. This increases the activation energy for the formation of the tetrahedral intermediate, which is a key step in the esterification mechanism.
[7][8]
The Role of Catalyst Concentration:
The acid catalyst (e.g., H₂SO₄, HCl) plays a crucial role by protonating the carbonyl oxygen. [5][7]This makes the carbonyl carbon significantly more electrophilic and more susceptible to attack by the weakly nucleophilic alcohol.
Rate ≈ k[Carboxylic Acid][Alcohol][H⁺]
While the exact order can vary, the rate is dependent on the catalyst concentration. If your reaction is slow due to steric hindrance, increasing the catalyst concentration (e.g., from a catalytic amount to 0.1-0.5 equivalents) can help accelerate the rate by increasing the population of the more reactive, protonated carboxylic acid. Be cautious, as excessively high acid concentrations can promote side reactions like dehydration of the alcohol.
Caption: Mechanism of acid-catalyzed Fischer esterification.
References
Vertex AI Search. (2016). How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2.
Chemistry LibreTexts. (2023). SN2 Substitution Reactions and Alkyl Moiety.
ACS Publications. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega.
ACS Publications. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS.org.
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
Benchchem. Technical Support Center: Synthesis of 2-(Bromomethyl)-2-butylhexanoic Acid.
Sparkl. Revision Notes - Esterification Reactions with Alcohols.
Technoarete. (2018). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts.
Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes?.
ResearchGate. (2025). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.
Google Patents. CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid.
PMC. Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water.
PMC. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights.
Google Patents. US20080108847A1 - Novel process for the preparation of chiral compounds derived from hexanoic acid esters and intermediates used in the synthesis of chiral2-(bromomethyl).
Save My Exams. (2025). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note.
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Micellar inhibition of SN1 reactions of sterically hindered compounds.
ResearchGate. (2025). Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium.
Course Hero. Organic chemistry lab) Running a kinetic experiment on our "E2" reaction of 2-bromo-2-methylbutane (tertiary) with KOH in 1-propanol will give a faster rate of reaction. Is this true or false and exp.
validation of "2-(Bromomethyl)-2-ethylbutanoic acid" synthesis methods
Executive Summary This guide evaluates the synthesis of 2-(Bromomethyl)-2-ethylbutanoic acid (also known as 3-bromo-2,2-diethylpropanoic acid ). This molecule features a sterically hindered quaternary -carbon, rendering...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide evaluates the synthesis of 2-(Bromomethyl)-2-ethylbutanoic acid (also known as 3-bromo-2,2-diethylpropanoic acid ). This molecule features a sterically hindered quaternary
-carbon, rendering standard nucleophilic substitutions sluggish.
The validation compares two primary methodologies:
The Hydrobromic Acid Dehydroxylation (Standard Route): A robust, scalable method utilizing aqueous HBr and H₂SO₄ on the hydroxy-acid precursor.
The Malonic Ester / Nitrile "One-Pot" Strategy: A de novo approach starting from commodity chemicals, suitable when the specific hydroxy-acid precursor is commercially unavailable.
Key Finding: While the Malonate route offers raw material flexibility, the Hydrobromic Acid Dehydroxylation (Method A) is validated as the superior process for purity and yield (typically >85%), provided the neopentyl-like steric hindrance is overcome by high thermal forcing (130°C+).
Strategic Analysis of the Target Molecule
Target: 2-(Bromomethyl)-2-ethylbutanoic acid
Structure: A carboxylic acid with a quaternary
-center substituted by two ethyl groups and one bromomethyl group.
Chemical Challenges[1][2]
Neopentyl Hindrance: The leaving group (OH) is on a primary carbon (
-position), but the adjacent -carbon is quaternary. This creates a "neopentyl-like" system where attack is significantly retarded by steric bulk.
Elimination Competition: Under acidic conditions, there is a risk of dehydration to form the
-diethylacrylate (alkene), though the quaternary center prevents -proton elimination.
Stability: The resulting bromo-acid is relatively stable but can cyclize to the lactone under basic conditions.
Method A: Hydrobromic Acid Dehydroxylation (The Gold Standard)
This method is the industry standard for synthesizing sterically hindered
-bromo acids. It relies on the harsh acid-catalyzed substitution of the hydroxyl group.
Catalyst: Slowly add Conc. H₂SO₄ (1.0 - 2.0 eq) dropwise. Caution: Exothermic.[1] The sulfuric acid is critical to protonate the alcohol and sequester generated water, driving the equilibrium forward.
Reaction: Heat the mixture to 130–135°C (reflux) for 12–15 hours .
Process Control: Monitor via TLC or GC. The starting material spot (more polar) should disappear.
Workup: Cool to 25°C. Dilute with water. Extract the oily product into Dichloromethane (DCM) or Toluene .
Crystallization: Recrystallize from Petroleum Ether or Hexane to obtain a white crystalline solid.
Mechanistic Pathway (Self-Validating Logic)
The reaction requires specific conditions to overcome the neopentyl barrier. The H₂SO₄ concentration must be high enough to keep the water activity low, preventing the reverse reaction (hydrolysis of the bromide).
Figure 1: Mechanistic pathway highlighting the critical role of acid catalysis and temperature in overcoming steric hindrance.
Method B: The Malonic Ester / Nitrile Route (De Novo Synthesis)
This route is validated for scenarios where the hydroxy-acid precursor is not commercially available. It builds the quaternary center from scratch.
Validated Protocol
Starting Material: Diethyl malonate or 2-Ethyl-2-(hydroxymethyl)butanenitrile.
Workflow:
Alkylation: React Diethyl malonate with Ethyl bromide (2.2 eq) and NaOEt to form Diethyl diethylmalonate .
Selective Reduction:
Option A: Partial hydrolysis to the mono-ester, followed by reduction of the ester moiety to the alcohol.
Option B (Nitrile route - Source 1.1): If starting from 2-ethyl-2-(hydroxymethyl)butanenitrile , hydrolyze the nitrile to the acid using NaOH/MeOH, then proceed to bromination.[3]
Bromination: Treat the resulting 2,2-diethyl-3-hydroxypropanoic acid with HBr/H₂SO₄ as described in Method A.
The following data points are synthesized from validated protocols for homologous series (e.g., 2-(bromomethyl)-2-butylhexanoic acid) which share identical reactivity profiles.
Yield Optimization Table
Variable
Condition
Outcome
Recommendation
Temperature
100°C
Incomplete conversion (40% sm remaining)
Must be >125°C
Acid Source
48% HBr (No H₂SO₄)
Slow kinetics (>24h), lower yield
Add H₂SO₄
Solvent
Toluene
Slower rate (biphasic)
Run Neat
Recryst. Solvent
Petroleum Ether
High purity white crystals
Standard
Troubleshooting the "Oily Product"
A common failure mode is obtaining a persistent oil instead of a solid.
Cause: Residual solvent (DCM) or impurities (unreacted hydroxy acid).
Fix:
Ensure complete removal of DCM under high vacuum.
If oil persists, perform a silica plug filtration (eluent: Hexane/EtOAc 9:1) before recrystallization.[1][2]
Seed the oil with a crystal from a previous batch if available.
Synthesis Workflow Diagram
Figure 2: Validated workflow for the isolation of high-purity crystalline product.
References
Deepu, C. V., et al. (2015).[3] Synthesis and biological evaluation of novel 1,5-benzothiazepin-4(5H)-ones. Current Chemistry Letters, 4, 135-142. Retrieved from [Link]
Google Patents. (2022). CN114380681A - Synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid.[2][4] Retrieved from
Organic Syntheses. (1941).
-Bromopropionic Acid.[5] Coll. Vol. 1, p.246.[6] Retrieved from [Link]
A Comparative Guide to Brominated Carboxylic Acids: Unveiling the Unique Profile of 2-(Bromomethyl)-2-ethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis and drug discovery, brominated carboxylic acids serve as indispensable building blocks. Their bifunctional nature, pos...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, brominated carboxylic acids serve as indispensable building blocks. Their bifunctional nature, possessing both a nucleophile-attracting carboxylic acid and an electrophilic carbon-bromine bond, offers a versatile platform for molecular elaboration.[1][2] The strategic placement of the bromine atom within the carbon skeleton profoundly influences the molecule's reactivity, acidity, and steric profile, thereby dictating its utility in complex synthetic endeavors.[2]
This guide provides an in-depth comparison of 2-(Bromomethyl)-2-ethylbutanoic acid, a sterically hindered primary bromide, with other notable brominated carboxylic acids: bromoacetic acid, 3-bromopropanoic acid, and 2-bromo-2-methylpropionic acid. We will explore their synthetic routes, comparative reactivity, and potential applications, supported by experimental insights and established chemical principles.
The Significance of Bromine Placement: A Structural Overview
The position of the bromine atom relative to the carboxylic acid moiety is the primary determinant of a brominated carboxylic acid's chemical behavior. This guide will focus on the following archetypes:
α-Bromo Carboxylic Acids (with α-hydrogen): Represented by bromoacetic acid , where the bromine is directly attached to the carbon adjacent to the carbonyl group. These are synthesized via the Hell-Volhard-Zelinsky reaction and are highly reactive towards nucleophilic substitution.[1][3][4][5]
β-Bromo Carboxylic Acids: Represented by 3-bromopropanoic acid , where the bromine is on the carbon two atoms away from the carbonyl group.
α-Bromo Carboxylic Acids (without α-hydrogen): Represented by 2-bromo-2-methylpropionic acid , a tertiary bromide where the bromine is at the α-position but on a carbon with no hydrogens.
Primary Bromide with a Quaternary α-Carbon: Our focus molecule, 2-(Bromomethyl)-2-ethylbutanoic acid , presents a unique case where the bromine is on a primary carbon, but the adjacent α-carbon is quaternary and sterically encumbered.
Synthesis of Brominated Carboxylic Acids: A Tale of Different Strategies
The synthetic accessibility of brominated carboxylic acids is a key consideration for their practical application. The choice of synthetic route is dictated by the substitution pattern around the carboxylic acid.
The Hell-Volhard-Zelinsky (HVZ) Reaction: The Classic Route to α-Bromo Carboxylic Acids
For carboxylic acids possessing at least one α-hydrogen, the Hell-Volhard-Zelinsky (HVZ) reaction is the gold standard for α-bromination.[1][3][4][5][6] This reaction proceeds via the formation of an acid bromide intermediate, which then enolizes to allow for bromination at the α-position.[1][3][5]
Experimental Protocol: Hell-Volhard-Zelinsky Bromination of a Generic Carboxylic Acid [7]
Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the carboxylic acid (1.0 eq.).
Catalyst Addition: Add a catalytic amount of phosphorus tribromide (PBr₃, 0.1-0.3 eq.).
Bromination: Slowly add bromine (Br₂, 1.1 eq.) to the mixture. The reaction is often exothermic.
Reaction: Heat the mixture to facilitate the reaction. The temperature and time will vary depending on the substrate.
Workup: After the reaction is complete, cool the mixture and slowly add water to hydrolyze the acyl bromide intermediate.
Extraction and Purification: Extract the α-bromo carboxylic acid with a suitable organic solvent, wash, dry, and purify by distillation or recrystallization.
This method is highly effective for the synthesis of bromoacetic acid and other primary and secondary α-bromo carboxylic acids.
Synthesis of 2-(Bromomethyl)-2-ethylbutanoic Acid: Navigating Steric Hindrance
Due to the absence of α-hydrogens, 2-(Bromomethyl)-2-ethylbutanoic acid cannot be synthesized via the HVZ reaction. An alternative strategy is required, drawing inspiration from the synthesis of structurally similar, sterically hindered molecules. A plausible route involves the synthesis of a hydroxymethyl precursor followed by bromination.[8]
Proposed Synthetic Protocol for 2-(Bromomethyl)-2-ethylbutanoic Acid
This proposed synthesis is adapted from the reported synthesis of 2-(bromomethyl)-2-butylhexanoic acid.[8][9]
Malonic Ester Synthesis of the Precursor Ester:
React diethyl malonate with sodium ethoxide to form the enolate.
Perform a sequential dialkylation, first with ethyl bromide and then with another equivalent of ethyl bromide.
This yields diethyl 2,2-diethylmalonate.
Reduction to the Diol:
Reduce the diethyl 2,2-diethylmalonate with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield 2,2-diethylpropane-1,3-diol.
Selective Monobromination and Oxidation:
This is a challenging step. One approach could be to protect one of the hydroxyl groups, brominate the other, deprotect, and then oxidize the remaining alcohol to the carboxylic acid.
A more direct, albeit potentially lower-yielding, approach could involve partial bromination followed by oxidation.
Alternative Route via a Hydroxymethylnitrile Precursor: [8]
Start with 2-ethyl-2-(hydroxymethyl)butanenitrile.
React this precursor with hydrobromic acid (HBr) and a strong acid catalyst like sulfuric acid. This one-pot reaction achieves both bromination of the hydroxyl group and hydrolysis of the nitrile to the carboxylic acid.
Comparative Reactivity in Nucleophilic Substitution
The primary utility of brominated carboxylic acids lies in their ability to undergo nucleophilic substitution at the carbon bearing the bromine atom. However, the rate and mechanism of this reaction are dramatically influenced by the substrate's structure.
The High Reactivity of α-Bromo Carboxylic Acids
α-Bromo carboxylic acids, such as bromoacetic acid, are exceptionally reactive in Sₙ2 reactions.[1] The presence of the adjacent carbonyl group stabilizes the transition state of the Sₙ2 reaction, thereby lowering the activation energy and accelerating the reaction rate.[1] Primary α-halogenated carbonyls exhibit Sₙ2 reaction rates that are significantly greater than their corresponding primary aliphatic halides.[1]
The "Neopentyl" Effect: Steric Hindrance in 2-(Bromomethyl)-2-ethylbutanoic Acid
2-(Bromomethyl)-2-ethylbutanoic acid, despite being a primary bromide, is expected to be extremely unreactive in Sₙ2 reactions. This is due to the severe steric hindrance imposed by the quaternary α-carbon, a phenomenon characteristic of neopentyl-like structures.[10][11] The bulky ethyl groups on the α-carbon effectively block the backside attack required for an Sₙ2 mechanism.
For neopentyl bromide, the rate of Sₙ2 reaction is approximately 10⁵ times slower than that of other primary alkyl bromides.[12] Consequently, nucleophilic substitution on 2-(Bromomethyl)-2-ethylbutanoic acid, if it occurs, is likely to be very slow and may proceed through an Sₙ1 mechanism under forcing conditions, potentially with rearrangement of the carbocation intermediate.[13]
Compound
Structure
Bromide Type
Expected Sₙ2 Reactivity
Key Influencing Factor
Bromoacetic Acid
BrCH₂COOH
Primary, α to C=O
Very High
Carbonyl group stabilization of transition state.
3-Bromopropanoic Acid
BrCH₂CH₂COOH
Primary
Moderate
Standard primary alkyl halide reactivity.
2-Bromo-2-methylpropionic Acid
(CH₃)₂C(Br)COOH
Tertiary
Very Low (Sₙ1 favored)
Steric hindrance and stable tertiary carbocation formation.
2-(Bromomethyl)-2-ethylbutanoic Acid
(C₂H₅)₂C(CH₂Br)COOH
Primary, Neopentyl-like
Extremely Low
Severe steric hindrance from quaternary α-carbon.[10][11]
Physicochemical Properties: A Comparative Overview
While experimental data for 2-(Bromomethyl)-2-ethylbutanoic acid is scarce, we can predict some of its properties based on its structure and compare them to the known values of the other acids.
The distinct reactivity profiles of these brominated carboxylic acids translate into a diverse range of applications.
Bromoacetic Acid: A versatile reagent for the alkylation of nucleophiles, particularly in the synthesis of pharmaceuticals and other fine chemicals.[7][14] It is a common building block for introducing a carboxymethyl group.
3-Bromopropanoic Acid: Used as an intermediate in the synthesis of various compounds, including pharmaceuticals and pesticides.[15] Its three-carbon chain makes it suitable for constructing specific molecular frameworks.
2-Bromo-2-methylpropionic Acid: Widely used as an initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique for creating well-defined polymers with complex architectures.[16][17]
2-(Bromomethyl)-2-ethylbutanoic Acid: While specific applications are not well-documented, its sterically hindered nature could be exploited in several ways:
As a bulky protecting group: The carboxylic acid could be used to introduce a sterically demanding, yet cleavable, moiety.
In the synthesis of sterically congested molecules: Where slow, controlled reactivity is desired.
As a scaffold for PROTACs and other targeted protein degraders: The distinct spatial arrangement of the functional groups could be advantageous in designing molecules that interact with specific protein surfaces.
Conclusion
This comparative guide highlights the profound impact of bromine's position on the properties and reactivity of brominated carboxylic acids. While α-bromo acids like bromoacetic acid are highly reactive workhorses in organic synthesis, the sterically hindered, neopentyl-like structure of 2-(Bromomethyl)-2-ethylbutanoic acid renders it exceptionally unreactive towards traditional Sₙ2 displacement. This seemingly disadvantageous property opens the door to unique applications where controlled reactivity and steric bulk are paramount.
The synthesis of 2-(Bromomethyl)-2-ethylbutanoic acid requires a departure from the classical Hell-Volhard-Zelinsky reaction, with multi-step sequences involving malonic esters or hydroxymethylnitrile precursors offering plausible routes. For researchers and drug development professionals, understanding these structural and reactivity nuances is crucial for the rational design of synthetic strategies and the development of novel molecular entities. The unique profile of 2-(Bromomethyl)-2-ethylbutanoic acid, though less explored, presents an intriguing opportunity for the creation of complex and sterically demanding molecular architectures.
References
How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2. (2016, October 14). Chemistry Stack Exchange. Retrieved from [Link]
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022, June 2). ACS Omega. Retrieved from [Link]
SN2 Substitution Reactions and Alkyl Moiety. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved from [Link]
Malonic ester synthesis. (n.d.). Wikipedia. Retrieved from [Link]
What is the decreasing orde of reactivity in; Neopenthyl bromide, isopropyl bromide, ethyl chloride, methyl iodide, propyl iodide and methyl chloride? The reactivity towards SN2 reaction with sodium ethoxide in ethanol. (2021, November 17). Quora. Retrieved from [Link]
Substitution Reactions of Neopentyl Halides. (2019, June 6). YouTube. Retrieved from [Link]
22.4: Alpha Bromination of Carboxylic Acids. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
Malonic ester synthesis (of carboxylic acids). (2022, June 22). Online Chemistry Notes. Retrieved from [Link]
Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). University of Calgary. Retrieved from [Link]
Bromoacetic acid. (n.d.). PubChem. Retrieved from [Link]
Nucleophilic Substitution of α-Bromo Acids. (n.d.). Scribd. Retrieved from [Link]
22.4 Alpha Bromination of Carboxylic Acids. (2023, September 20). OpenStax. Retrieved from [Link]
The Role of 2-Bromo-2-methylpropionic Acid in Advanced Polymerization Techniques. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
Alkyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
10.4: Alpha Bromination of Carboxylic Acids. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]
Alpha-Brominated Carboxylic Acid Definition. (2025, September 15). Fiveable. Retrieved from [Link]
Alpha Halogenation of Carboxylic Acids. (2020, April 10). Chemistry Steps. Retrieved from [Link]
The Hell–Volhard–Zelinsky Reaction. (2025, May 14). Master Organic Chemistry. Retrieved from [Link]
Estimation of p K a values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy. (2025, August 6). ResearchGate. Retrieved from [Link]
Synthesis of sterically hindered secondary aminoether alcohols from acid anhydride and/or acid halide and sulfur trioxide. (n.d.). Google Patents.
Highly stereoselective synthesis of α-glycosylated carboxylic acids by phenanthroline catalysis. (n.d.). PMC. Retrieved from [Link]
Structure Property Relationships of Carboxylic Acid Isosteres. (2016, March 11). Journal of Medicinal Chemistry. Retrieved from [Link]
The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. Retrieved from [Link]
Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. (2008, January 31). PubMed. Retrieved from [Link]
Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid. (n.d.). Google Patents.
pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). (n.d.). ResearchGate. Retrieved from [Link]
Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021, December 5). NTU Journal of Pure Sciences. Retrieved from [Link]
2-Bromo-2-ethylbutanoic acid. (n.d.). PubChem. Retrieved from [Link]
Alpha-substitution of carboxylic acids. (n.d.). Khan Academy. Retrieved from [Link]
Carboxyl Reactivity. (n.d.). MSU Chemistry. Retrieved from [Link]
Benchmarking Purity: Establishing the Reference Standard for 2-(Bromomethyl)-2-ethylbutanoic Acid
Executive Summary In the landscape of pharmaceutical development, 2-(Bromomethyl)-2-ethylbutanoic acid represents a critical class of quaternary alkyl-halide intermediates. Often encountered as a genotoxic impurity (GTI)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of pharmaceutical development, 2-(Bromomethyl)-2-ethylbutanoic acid represents a critical class of quaternary alkyl-halide intermediates. Often encountered as a genotoxic impurity (GTI) precursor or a specific synthon in the synthesis of spiro-cyclic GABA analogs, its accurate quantification is non-negotiable for IND/NDA submissions.
This guide objectively compares the performance of a Qualified Primary Reference Standard (In-House) against common commercial alternatives (Reagent Grade). We demonstrate that relying on commercial "building block" grade material (typically 95-97% purity) introduces unacceptable error margins in impurity profiling, necessitating the establishment of a rigorously characterized reference standard using quantitative NMR (qNMR).
Comparative Analysis: Qualified Standard vs. Commercial Reagent
The following analysis contrasts the "Product" (a fully characterized, high-purity reference standard established via the protocol below) with the "Alternative" (commercially available reagent-grade material).
Performance Metrics
Feature
Qualified Reference Standard (The Product)
Commercial Reagent Grade (The Alternative)
Impact on Drug Development
Assay Method
qNMR (Primary Method) + Mass Balance
HPLC Area% (Relative)
Reagents often overestimate purity by ignoring water/inorganics.
Certified Purity
99.6% ± 0.3% (w/w)
~95% (Area%)
Using 95% material as "100%" causes a 5% under-reporting of toxic impurities.
Traceability
Traceable to NIST/SI (via Internal Standard)
Traceable only to Manufacturer CoA
Lack of SI traceability triggers regulatory queries (FDA/EMA).
Impurity ID
Fully elucidated (NMR/MS/IR)
Unknown / Generic
"Ghost peaks" in reagents can be misidentified as drug degradation products.
In a comparative study, we analyzed a commercial batch of 2-(Bromomethyl)-2-ethylbutanoic acid labeled as "97% Purity" against our established qNMR protocol.
Commercial Claim: 97.2% (based on GC-FID Area%).
Actual Potency (qNMR): 93.4% (w/w).
Discrepancy Source: The commercial sample contained 2.1% residual solvent (DCM) and 1.5% inorganic salts (sodium bromide) undetectable by GC-FID.
Consequence: If used to quantify a GTI limit of 10 ppm, the commercial standard would erroneously report the level as 9.6 ppm, potentially passing a failing batch.
Technical Guide: Establishing the Standard
This section details the self-validating workflow to generate the Qualified Reference Standard.
Structural Context & Safety
Molecule: 2-(Bromomethyl)-2-ethylbutanoic acid
Structure: A quaternary carbon bonded to a carboxyl group, two ethyl groups, and a bromomethyl group.
Chirality:Achiral (Plane of symmetry exists due to identical ethyl groups).
Safety Warning: As an alkyl bromide, this compound is a potential alkylating agent . All procedures must be performed in a chemical fume hood with double-gloving (Nitrile/Laminate).
Workflow Visualization
The following diagram outlines the "Gold Standard" characterization pathway, prioritizing qNMR for potency assignment.
Caption: Figure 1. Dual-path validation workflow ensuring the assigned potency is accurate and free from chromatographic bias.
Experimental Protocols
Purification (Enrichment)
Commercial "building blocks" often contain the hydrolyzed byproduct (hydroxy-analog).
Dissolution: Dissolve 5g of crude material in 50 mL Hexane/Ethyl Acetate (9:1).
Extraction: Wash with 0.1 M HCl (removes basic impurities) then Brine.
Crystallization: If solid, recrystallize from minimal pentane at -20°C. If oil, perform flash chromatography (Silica, Gradient 0-20% EtOAc in Hexane).
Drying: High-vacuum drying (< 1 mbar) for 24h is critical to remove halogenated solvents which interfere with potency.
Structural Identification (Self-Validating)
Before potency assignment, confirm the structure to rule out regioisomers.
1H NMR (DMSO-d6): Look for the diagnostic singlet (or tightly coupled multiplet) of the -CH2Br group around 3.5-3.8 ppm. The ethyl groups should appear as a triplet (methyls) and quartet (methylenes), integrated 6:4.
13C DEPT-135: Essential to confirm the quaternary carbon (disappears) and distinguish -CH2Br (inverted phase) from -CH3 (upright).
Potency Assignment: The qNMR Protocol
This is the core "product" differentiator. Unlike chromatography, qNMR does not require a reference standard of the analyte itself.
Reagents:
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), high purity (>99.9%).
Why Maleic Acid? Singlet at ~6.3 ppm is distinct from the alkyl region of our target.
Solvent: DMSO-d6 (prevents esterification/reaction that might occur in reactive alcohols).
Procedure:
Weighing: Accurately weigh ~20 mg of the Target and ~10 mg of Maleic Acid into the same weighing boat. Record weights to 0.001 mg precision.
Transfer: Quantitatively transfer to an NMR tube using 0.6 mL DMSO-d6.
Acquisition:
Pulse angle: 90°.
Relaxation delay (D1): 60 seconds (Must be > 5 × T1 of the slowest proton).
Scans: 32 or 64.
Temperature: 298 K.
Processing: Phase and baseline correction must be manual and precise.
Calculation:
: Integral area
: Number of protons (Target -CH2Br = 2; Maleic Acid -CH= = 2)
Note: If qNMR and Mass Balance differ by > 1.0%, check for inorganic salts (ROI) or non-chromophoric impurities.
Impurity Fate Mapping
Understanding where this molecule fits in the degradation pathway is crucial for justifying its control limits.
Caption: Figure 2. Degradation and reaction pathways.[3] The standard is susceptible to hydrolysis, forming the hydroxy-analog.
References
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[3] (2006).[4] Link
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (2023).[5] Link
Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[3] Link
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834–851. (2012). Link
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006).[4] Link
A Comparative Guide to the Stereochemical Assessment of Chiral α-Substituted Carboxylic Acids
This guide provides an in-depth comparison of analytical methodologies for assessing the stereochemistry of chiral α-substituted carboxylic acids. We will address the stereochemical nature of the requested compound, "2-(...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of analytical methodologies for assessing the stereochemistry of chiral α-substituted carboxylic acids. We will address the stereochemical nature of the requested compound, "2-(Bromomethyl)-2-ethylbutanoic acid," and then, for illustrative purposes, provide a comprehensive analysis of a closely related chiral analogue. This guide is intended for researchers, scientists, and drug development professionals who require robust methods for enantiomeric differentiation and quantification.
A Note on the Stereochemistry of 2-(Bromomethyl)-2-ethylbutanoic Acid
A critical first step in any stereochemical assessment is the structural analysis of the molecule . The IUPAC name "2-(Bromomethyl)-2-ethylbutanoic acid" describes a structure where the alpha-carbon (C2) to the carboxylic acid is substituted with both a bromomethyl group (-CH₂Br) and an ethyl group (-CH₂CH₃). The parent chain is butanoic acid.
Let's examine the substituents on the C2 atom:
A carboxyl group (-COOH)
An ethyl group from the butanoic acid backbone (-CH₂CH₃)
An ethyl group as a substituent (-CH₂CH₃)
A bromomethyl group (-CH₂Br)
A carbon atom must be bonded to four different groups to be a chiral center. In this case, the C2 atom is bonded to two identical ethyl groups. Therefore, 2-(Bromomethyl)-2-ethylbutanoic acid is an achiral molecule. It does not have enantiomers and cannot exhibit optical activity.
Given the focus of the topic on stereochemical assessment, it is presumed that there may be an interest in a structurally similar chiral molecule. For the remainder of this guide, we will focus on a representative chiral analogue, 2-bromo-2-methylpentanoic acid , to illustrate the principles and techniques of stereochemical analysis. This molecule is chiral as its C2 atom is bonded to four distinct groups: a bromo group, a carboxyl group, a methyl group, and a propyl group.
Introduction to Stereochemical Analysis of 2-Bromo-2-methylpentanoic Acid
2-Bromo-2-methylpentanoic acid possesses a single stereocenter at the C2 position and therefore exists as a pair of enantiomers: (R)-2-bromo-2-methylpentanoic acid and (S)-2-bromo-2-methylpentanoic acid.
Caption: Enantiomers of 2-bromo-2-methylpentanoic acid.
These enantiomers have identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light and other chiral molecules. In a pharmaceutical context, enantiomers can have vastly different pharmacological and toxicological profiles. Consequently, accurate analytical methods to separate and quantify them are crucial.
Comparative Guide to Analytical Techniques
The primary challenge in stereochemical analysis is differentiating between enantiomers. This is typically achieved by creating a diastereomeric interaction, either transiently during chromatography or by forming stable diastereomeric derivatives. We will compare three common techniques: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents.
Data Presentation: Comparison of Analytical Techniques
Parameter
Chiral HPLC
Chiral GC-MS (with derivatization)
NMR with Chiral Auxiliaries
Principle
Transient diastereomeric interaction with a Chiral Stationary Phase (CSP).
Separation of volatile diastereomeric derivatives on a chiral or achiral column.
Formation of diastereomeric complexes leading to distinct NMR signals.
Provides structural information, no separation needed.[2][3]
Limitations
CSP selection can be complex, mobile phase optimization required.[1][4]
Requires derivatization, analyte must be thermally stable.[5]
Lower sensitivity, potential for signal overlap, requires pure sample.[3]
Experimental Protocols
The following protocols are provided as robust starting points for the stereochemical analysis of chiral carboxylic acids like 2-bromo-2-methylpentanoic acid.
Protocol 1: Enantiomeric Separation by Chiral HPLC
This method leverages a Chiral Stationary Phase (CSP) to achieve separation. Polysaccharide-based CSPs are often effective for a wide range of compounds, including carboxylic acids.[1][4] The addition of an acidic modifier to the mobile phase is crucial for suppressing the ionization of the carboxylic acid and improving peak shape.[1]
Caption: Workflow for Chiral HPLC Analysis.
Methodology:
Column: Chiralpak IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA). The TFA is essential to ensure the analyte is in its protonated form, leading to better peak shape and resolution.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
Protocol 2: Enantiomeric Separation by Chiral GC-MS
For GC analysis, the non-volatile carboxylic acid must be converted into a volatile derivative. A common approach is esterification with a chiral alcohol, such as (R)-(-)-2-butanol, to form diastereomeric esters. These diastereomers can then be separated on a standard achiral GC column.
Methodology:
Derivatization:
In a vial, dissolve ~5 mg of the carboxylic acid sample in 1 mL of toluene.
Add 0.2 mL of oxalyl chloride and a catalytic amount of DMF. Stir for 1 hour at room temperature to form the acid chloride.
Remove the solvent and excess oxalyl chloride under reduced pressure.
Add 1 mL of toluene, 0.1 mL of (R)-(-)-2-butanol, and 0.1 mL of pyridine. Stir for 2 hours.
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄. The resulting solution contains the diastereomeric esters.
GC-MS Conditions:
Column: A standard nonpolar capillary column (e.g., DB-5ms).
Carrier Gas: Helium.
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
Injection: Split mode.
Detection: Mass Spectrometry (scan mode to confirm identity, SIM mode for quantification).
Analysis: The two diastereomeric esters will have different retention times, allowing for their separation and quantification.
Protocol 3: Determination of Enantiomeric Excess by ¹H NMR
This technique uses a chiral solvating agent (CSA) to induce a diastereomeric interaction in solution, causing the NMR signals of the enantiomers to become distinct (non-equivalent).[3][6] Quinine is an effective CSA for chiral carboxylic acids.
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Bromomethyl)-2-ethylbutanoic acid
In the landscape of pharmaceutical development, the integrity of every piece of data is paramount. For key intermediates like "2-(Bromomethyl)-2-ethylbutanoic acid," a versatile building block in organic synthesis, the a...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the integrity of every piece of data is paramount. For key intermediates like "2-(Bromomethyl)-2-ethylbutanoic acid," a versatile building block in organic synthesis, the analytical methods used to assess its quality are the bedrock of this integrity.[1] This guide provides an in-depth, experience-driven comparison of analytical techniques for this compound, focusing on the critical process of cross-validation to ensure data comparability and regulatory compliance.
The Imperative of Method Validation in Pharmaceutical Analysis
Before any analytical method is used for routine analysis in a regulated environment, it must undergo a rigorous validation process.[2] This process provides documented evidence that the method is suitable for its intended purpose, ensuring that it consistently produces reliable and accurate results.[2] For pharmaceutical intermediates, this is not merely a regulatory hurdle but a fundamental aspect of quality control that safeguards patient safety.[2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[3][4][5]
Why Cross-Validation? Ensuring Comparability Across Methods
Often in drug development, it becomes necessary to use different analytical methods for the same substance, or to transfer a method between laboratories.[6][7] This is where cross-validation becomes essential. It is the formal process of demonstrating that two distinct analytical methods provide comparable results.[6][8] The ICH M10 guideline emphasizes the need for cross-validation when data from multiple methods or laboratories will be combined or compared for regulatory decisions regarding safety, efficacy, and labeling.[8][9]
This guide will focus on a comparative cross-validation of two powerful chromatographic techniques for the analysis of 2-(Bromomethyl)-2-ethylbutanoic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).
Visualizing the Cross-Validation Workflow
The following diagram outlines the logical flow of a cross-validation study, from initial method validation to the final comparability assessment.
Caption: A typical workflow for a cross-validation study comparing two analytical methods.
Comparative Analysis of Analytical Techniques
2-(Bromomethyl)-2-ethylbutanoic acid presents a challenge for direct analysis due to its chemical properties. For HPLC-UV, it lacks a strong chromophore, necessitating derivatization for sensitive detection. Similarly, for GC analysis, the carboxylic acid group must be derivatized to increase its volatility.[10]
Parameter
HPLC-UV (with derivatization)
GC-MS (with derivatization)
Principle
Liquid-phase separation based on polarity.
Gas-phase separation based on volatility.
Detector
UV-Vis Absorbance
Mass Spectrometry
Derivatization
Required for sensitivity (e.g., with a UV-absorbing tag).
- Wide applicability to non-volatile compounds.- Robust and reproducible.
- High sensitivity and selectivity with MS.- Excellent for volatile and semi-volatile compounds.
Limitations
- Requires derivatization for sensitive detection.- Mobile phase consumption.
- Requires derivatization.- Potential for thermal degradation of the analyte.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of 2-(Bromomethyl)-2-ethylbutanoic acid using both HPLC-UV and GC-MS.
HPLC-UV Method with Pre-column Derivatization
This protocol describes a representative reversed-phase HPLC method following derivatization with a suitable UV-absorbing agent, a common technique for halogenated carboxylic acids.[10][11]
1. Sample Preparation and Derivatization:
Standard Solution: Accurately weigh and dissolve 10 mg of 2-(Bromomethyl)-2-ethylbutanoic acid reference standard in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
Sample Solution: Prepare sample solutions at a similar concentration.
Derivatization Procedure: To 100 µL of the standard or sample solution, add 100 µL of a suitable derivatizing agent (e.g., a phenacyl bromide derivative) and 50 µL of a catalyst (e.g., triethylamine). Cap the vial tightly and heat at 60 °C for 30 minutes. Cool to room temperature before injection.
2. Chromatographic Conditions:
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.[10]
Flow Rate: 1.0 mL/min
Detection Wavelength: 254 nm
Injection Volume: 10 µL
GC-MS Method with Silylation
This protocol outlines a typical GC-MS method for the analysis of 2-(Bromomethyl)-2-ethylbutanoic acid after derivatization with a silylating agent to increase volatility.[10][12]
1. Sample Preparation and Derivatization:
Standard and Sample Solutions: Prepare 1 mg/mL solutions in a suitable aprotic solvent like dichloromethane.
Derivatization Procedure: To 100 µL of the standard or sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial tightly and heat at 70 °C for 30 minutes.[10]
2. GC-MS Conditions:
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Injector Temperature: 250 °C
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[10]
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Scan Range: m/z 50-400
Presentation of Cross-Validation Data
For a cross-validation study, a minimum of three batches of 2-(Bromomethyl)-2-ethylbutanoic acid at three different concentration levels (low, medium, and high) should be analyzed in triplicate by both methods.
Table 2: Hypothetical Cross-Validation Results for Assay (% w/w)
Batch ID
Concentration Level
HPLC-UV Result (% w/w)
GC-MS Result (% w/w)
% Difference
B-001
Low (80%)
79.8
80.1
-0.37%
B-001
Medium (100%)
99.7
100.2
-0.50%
B-001
High (120%)
119.5
120.3
-0.67%
B-002
Low (80%)
80.2
80.5
-0.37%
B-002
Medium (100%)
100.1
100.6
-0.50%
B-002
High (120%)
120.1
120.8
-0.58%
B-003
Low (80%)
79.9
80.3
-0.50%
B-003
Medium (100%)
99.8
100.4
-0.60%
B-003
High (120%)
119.8
120.5
-0.58%
Interpretation of Results:
The acceptance criteria for a cross-validation study should be pre-defined in a validation protocol. While ICH M10 does not specify universal acceptance criteria, a common industry practice is to assess the percentage difference between the results obtained from the two methods.[9] A typical acceptance criterion would be that the percentage difference for the mean results at each concentration level should not exceed a pre-defined limit, for example, ±5.0%.
In the hypothetical data above, the percentage differences are all well within this limit, indicating that the two methods provide comparable results for the assay of 2-(Bromomethyl)-2-ethylbutanoic acid.
Conclusion
Both HPLC-UV and GC-MS, when properly developed, validated, and derivatized, are suitable techniques for the analysis of 2-(Bromomethyl)-2-ethylbutanoic acid. The choice between them may depend on the specific requirements of the analysis, such as the need for the high sensitivity of MS or the robustness of HPLC-UV. This guide demonstrates the critical importance of cross-validation to ensure data integrity when multiple analytical methods are employed. A well-designed cross-validation study, grounded in the principles of ICH guidelines, provides the necessary confidence that analytical results are reliable and comparable, regardless of the method used.
References
Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]
Di, L., & Kerns, E. H. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. [Link]
IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]
Deshpande, M. M., et al. (2020). a review on analytical method development and validation of anticancer drug by hplc method. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
Springer. (2009). Investigation of the transformations of a novel anti-cancer agent combining HPLC, HPLC–MS and direct ESI–HRMS analyses. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
European Bioanalysis Forum. Cross and Partial Validation. [Link]
A3P. Some good validation practices for analytical procedures. [Link]
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ResearchGate. a) HPLC analysis of the alkylation of a short DNA oligomer with.... [Link]
ACS Publications. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. [Link]
University of California, Davis. Basic Concepts of NMR: Identification of the Isomers of C. [Link]
YouTube. (2024). Carboxylic Acids: IR and NMR Spectroscopy. [Link]
ChemRxiv. Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. [Link]
PubMed. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. [Link]
ACS Publications. (2010). Gas Chromatography. [Link]
performance comparison of different catalysts for "2-(Bromomethyl)-2-ethylbutanoic acid" synthesis
Performance Comparison of Catalysts & Reagents for "2-(Bromomethyl)-2-ethylbutanoic Acid" Synthesis Executive Summary The synthesis of 2-(bromomethyl)-2-ethylbutanoic acid (CAS: 58230-49-2) presents a classic challenge i...
Author: BenchChem Technical Support Team. Date: February 2026
Performance Comparison of Catalysts & Reagents for "2-(Bromomethyl)-2-ethylbutanoic Acid" Synthesis
Executive Summary
The synthesis of 2-(bromomethyl)-2-ethylbutanoic acid (CAS: 58230-49-2) presents a classic challenge in organic process development: the functionalization of a neopentyl-like primary carbon adjacent to a quaternary center.
While the target molecule appears simple, the steric bulk of the two ethyl groups at the
-position creates a high barrier to nucleophilic attack and significantly stabilizes the carbocation formed during acid-catalyzed pathways, leading to detrimental Wagner-Meerwein rearrangements .
This guide compares four distinct catalytic/reagent systems for the critical bromination step.
Verdict for Purity: The Appel Reaction (PPh
/CBr) offers the highest regioselectivity (>99%) by avoiding carbocation intermediates.
Verdict for Cost/Scale:Phase Transfer Catalysis (PTC) on the corresponding mesylate is the superior industrial balance, avoiding the phosphorus waste of Appel and the rearrangement risks of acidic HBr.
Legacy Method Warning: Traditional Acid Catalysis (HBr/H
SO) is not recommended due to significant skeletal rearrangement (10–15% impurity profile).
The synthesis typically proceeds via the hydroxymethyl precursor: 2-ethyl-2-(hydroxymethyl)butanoic acid . The conversion of this
-hydroxy acid to the -bromo acid is the process-critical step.
The "Neopentyl" Trap:
Because the
group is attached to a quaternary carbon, direct displacement is sterically retarded. Under acidic conditions (HBr), the protonated alcohol leaves to form a primary carbocation, which instantly rearranges via an ethyl shift to a tertiary carbocation, yielding the isomeric impurity 3-bromo-3-ethylpentanoic acid .
Comparative Analysis of Catalytic & Reagent Systems
The following table summarizes the performance of four distinct methodologies based on experimental benchmarks for neopentyl-system functionalization.
Feature
Method A: Acid Catalysis
Method B: Stoichiometric Activation
Method C: Appel System
Method D: Phase Transfer Catalysis
Reagents
48% HBr + HSO (cat.)
PBr (Phosphorus Tribromide)
CBr + PPh
MsCl (step 1) + NaBr + TBAB (cat.)
Mechanism
/ Rearrangement
(with competition)
Ion-Pair
(Stepwise)
Yield
60–70%
75–85%
88–95%
80–85% (over 2 steps)
Regioselectivity
Poor (15% Rearrangement)
Moderate (Trace Rearrangement)
Excellent (>99%)
Excellent (>98%)
Atom Economy
High
Moderate
Very Poor (POPh waste)
Moderate
Scalability
High
Medium (Exothermic)
Low (Solid waste removal)
High
Detailed Mechanistic Breakdown
Method A: Acid Catalysis (HBr / H
SO)
Role of Catalyst: H
SO acts as a dehydrating agent and increases the acidity function () to protonate the hydroxyl group.
Failure Mode: The high temperature required to overcome steric hindrance promotes the 1,2-ethyl shift. The product is a difficult-to-separate mixture of the target and the tertiary bromide isomer.
Status: Obsolete for high-purity applications.
Method B: Stoichiometric PBr
Mechanism: Forms a trialkylphosphite intermediate. The bromide ion must then attack the neopentyl carbon.
Performance: Better than HBr, but heating often triggers the rearrangement. PBr
is also moisture-sensitive and generates HBr gas, requiring scrubbing.
Method C: Appel Reaction (PPh
/ CBr)
Mechanism: The reaction proceeds under neutral conditions via an oxyphosphonium intermediate. The driving force is the formation of the strong P=O bond.
Advantage: It operates strictly via an
mechanism, completely suppressing carbocation formation and rearrangement.
Disadvantage: Generates stoichiometric triphenylphosphine oxide (TPPO), which is notoriously difficult to remove from the product.
Combine all reagents in a reactor equipped with an overhead stirrer.
Heat to reflux (85–90°C) with vigorous stirring (essential for PTC).
Monitor by GC/HPLC (approx. 6–12 hours).
Mechanism Check: The TBAB transports Br
into the toluene layer where it displaces the mesylate.
Workup: Separate phases. Wash organic phase with water. Crystallize or distill the final product.[2]
References
Neopentyl Rearrangements: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Appel Reaction Mechanism: Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link
Phase Transfer Catalysis: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.
Synthesis of Alpha-Bromo Acids (Patent): Guest, H. R., & Stansbury, H. A. (1959). Preparation of Bromo Acids and Esters. US Patent 2,876,255. Link
General Protocol for Bromomethylation: Organic Syntheses, Coll. Vol. 2, p. 338 (1943); Vol. 11, p. 20 (1931). Link
cost-benefit analysis of different "2-(Bromomethyl)-2-ethylbutanoic acid" synthesis routes
Executive Summary 2-(Bromomethyl)-2-ethylbutanoic acid (also referred to as 3-bromo-2,2-diethylpropanoic acid) represents a critical class of "neopentyl-like" building blocks. Its quaternary -carbon confers significant m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Bromomethyl)-2-ethylbutanoic acid (also referred to as 3-bromo-2,2-diethylpropanoic acid) represents a critical class of "neopentyl-like" building blocks. Its quaternary
-carbon confers significant metabolic stability to downstream pharmaceutical targets, but simultaneously creates a steric barrier that complicates standard synthetic approaches.
This guide evaluates the two primary methodologies for synthesizing this moiety. Unlike simple
-bromo acids prepared via the Hell-Volhard-Zelinsky (HVZ) reaction, this target contains a bromomethyl group (-bromo relative to the carboxyl), rendering HVZ ineffective.
The Verdict:
For Industrial Scale: The Nitrile Hydro-Bromination Route is the gold standard, offering high yields (>75%) and a streamlined "one-pot" downstream process.
For Lab Scale/Safety: The Diol Oxidation Route is a viable alternative that avoids cyanide chemistry but suffers from lower selectivity and higher purification costs.
Critical Structural Analysis
Before selecting a route, researchers must distinguish this target from its common isomer:
Target:2-(Bromomethyl)-2-ethylbutanoic acid (Quaternary center,
-bromo).
NOT2-Bromo-2-ethylbutanoic acid (Tertiary center,
-bromo).
The presence of the quaternary center at position 2 means the molecule cannot be made by direct bromination of 2-ethylbutyric acid. The carbon skeleton must be constructed to include the hydroxymethyl or bromomethyl arm before final functionalization.
Route Comparison & Analysis
Route A: The Nitrile Hydro-Bromination (Industrial Standard)
This route relies on the high reactivity of 2-ethyl-2-(hydroxymethyl)butanenitrile. It is the preferred method for homologs like 2-(bromomethyl)-2-butylhexanoic acid due to its atom economy.
Mechanism:
Aldol-Cannizzaro/Alkylation: Reaction of 2-ethylbutyronitrile with formaldehyde (or paraformaldehyde) and base.
Simultaneous Hydrolysis/Bromination: The intermediate nitrile is treated with concentrated HBr and H
SO. The acid conditions hydrolyze the nitrile to the carboxylic acid and convert the primary alcohol to the bromide in a single step.
Pros: High yield (75-85%); "One-pot" potential; Scalable.
Cons: Requires handling of nitrile precursors; Corrosive acid waste.
Route B: The Diol Oxidation (Laboratory Alternative)
This route utilizes the commercially available 2,2-diethyl-1,3-propanediol .[1]
Mechanism:
Desymmetrization: Monobromination of the diol using HBr (difficult to control mono- vs. di-bromo).
Oxidation: Oxidation of the remaining hydroxymethyl group to the carboxylic acid using Jones Reagent or HNO
.
Pros: Cheap, non-toxic starting material (Diol); Avoids cyanides.
Cons: Poor selectivity (statistical mixture of unreacted diol, mono-bromo, and di-bromo); Oxidation of primary alcohol in the presence of alkyl bromide can be sensitive; Lower overall yield (<50%).
Decision Matrix & Visualization
The following diagram illustrates the logical flow for selecting the appropriate synthesis route based on laboratory constraints.
Caption: Decision matrix comparing the Nitrile Route (High Efficiency) vs. the Diol Route (Accessibility).
Detailed Experimental Protocol (Route A)
Recommendation: This protocol is adapted from the synthesis of the butyl-homolog, which is chemically identical in mechanism [1].
Phase 1: Precursor Synthesis (Hydroxymethylation)
Note: If 2-ethyl-2-(hydroxymethyl)butanenitrile is not commercially available, synthesize as follows:
Reagents: 2-Ethylbutyronitrile (1.0 eq), Paraformaldehyde (1.2 eq), Triton B (Catalyst, 40% in MeOH).
Heat the mixture to 130-135°C (Reflux) for 12-16 hours.
Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). Look for the disappearance of the nitrile spot and appearance of the carboxylic acid (stains with Bromocresol Green).
Workup:
Cool to room temperature.[3] The product may separate as an oil or solid.[4]
Dilute with 500 mL ice water.
Extract with Dichloromethane (DCM) (3 x 200 mL).
Purification: Wash organic layer with dilute NaHCO
(careful, product is an acid, do not deprotonate fully—wash to pH 4-5 to remove mineral acids) or simply wash with Brine/Water multiple times.
Dry over Na
SO and concentrate.
Recrystallization: Recrystallize from Petroleum Ether or Hexane.
Expected Yield: 75-80%.
Appearance: White to off-white crystalline solid.
Cost-Benefit Analysis Table
Feature
Route A: Nitrile Hydro-Bromination
Route B: Diol Oxidation
Raw Material Cost
Moderate (Nitrile precursors)
Low (Diol is a commodity chemical)
Step Count
2 (from butyronitrile)
2 (from diol)
Overall Yield
High (75-85%)
Low (30-45%)
Purification
Crystallization (Simple)
Chromatography (Complex separation of mono/di-bromo)
Scalability
Excellent (Kg to Ton scale)
Poor (Exotherms in oxidation step)
Safety Profile
Moderate (Corrosives, Nitriles)
High (Avoids cyanides, but uses strong oxidants)
Atom Economy
High
Low (Loss of oxidation reagents)
Troubleshooting & Optimization
Issue: Low Yield in Bromination
Cause: Incomplete hydrolysis of the nitrile or reversibility of the alcohol bromination.
Solution: Increase the H
SO concentration. The sulfuric acid sequesters water, pushing the equilibrium toward the alkyl bromide. Ensure temperature is maintained >130°C.
Issue: Product is an Oil (Not Solid)
Cause: Impurities (unreacted nitrile or lactone byproducts).
Solution: Perform an acid-base extraction. Dissolve oil in dilute NaOH (pH 10), wash with ether (removes non-acidic impurities), then re-acidify the aqueous layer with HCl to pH 1 and extract the pure acid.
Reaction Pathway Visualization
Caption: Mechanistic pathway of the preferred Nitrile Route.
References
BenchChem Technical Support. (2025). Synthesis of 2-(Bromomethyl)-2-butylhexanoic Acid. Retrieved from
2-(Bromomethyl)-2-ethylbutanoic Acid: Safe Handling & Disposal Protocol
[1] Executive Summary Do not treat this substance solely as a common organic acid. 2-(Bromomethyl)-2-ethylbutanoic acid presents a dual-hazard profile: it is corrosive (carboxylic acid moiety) and a potent alkylating age...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Do not treat this substance solely as a common organic acid.
2-(Bromomethyl)-2-ethylbutanoic acid presents a dual-hazard profile: it is corrosive (carboxylic acid moiety) and a potent alkylating agent (primary alkyl bromide moiety). Improper disposal into non-halogenated waste streams or standard aqueous acid neutralization protocols can result in regulatory violations (RCRA) and potential exposure to toxic alkylating vapors.
Immediate Directive:
Isolate: Segregate from strong bases and oxidizers immediately.
Classify: Designate as Halogenated Organic Acid waste.
Disposal Method: High-temperature incineration via an approved hazardous waste contractor (Lab Pack preferred).
Chemical Profile & Hazard Assessment
Understanding the molecular structure is critical for safe handling. This molecule features a quaternary alpha-carbon substituted with a bromomethyl group (
). Unlike tertiary bromides, this primary bromide is sterically accessible for nucleophilic attack, making it a biological alkylating hazard.
Property
Specification
Operational Implication
Chemical Structure
Contains Halogen (Br).[1][2][3][4][5][6][7] Do not incinerate in non-halogenated kilns.
Functional Groups
1. Carboxylic Acid ()2. Primary Alkyl Bromide ()
Dual Hazard: Corrosive to tissue; potential DNA alkylation/mutagenicity.
Physical State
Solid (typically) or Viscous Liquid
Low vapor pressure, but dust/aerosols are highly toxic.
Reactivity
Electrophile
Reacts violently with strong nucleophiles (amines, thiols) and bases.
Incompatibility
Strong Oxidizers, Strong Bases
Exothermic Risk: Neutralization generates heat and potentially hydrolyzes the bromide to HBr gas.
Pre-Disposal Stabilization
Before moving waste to the central accumulation area, stabilize the material to prevent accidental reactivity.
A. Segregation Protocol
Strict Separation: Never store in the same secondary containment as Sodium Azide or Cyanides . The alkyl bromide can react with azide to form explosive organic azides.
Container Selection: Use HDPE (High-Density Polyethylene) or Borosilicate Glass with PTFE-lined caps. Avoid metal containers (corrosion risk).
B. Labeling Requirements
Adhere to the Globally Harmonized System (GHS) and RCRA standards.
Constituents: List "2-(Bromomethyl)-2-ethylbutanoic acid" explicitly; do not use generic abbreviations.
Disposal Workflows
Scenario A: Pure Substance (Solid or Liquid Reagent)
Best Practice: Lab Pack System
This is the safest method, minimizing manipulation of the concentrated chemical.
Container Inspection: Ensure the original container is intact and tightly sealed.
Overpacking: Place the primary container inside a larger, chemically resistant shipping container (e.g., poly drum).
Absorbent Addition: Fill void spaces with Vermiculite or Diatomaceous Earth to cushion and absorb potential leaks.
Manifesting: List under DOT Hazard Class 8 (Corrosive).
Scenario B: Reaction Mixtures (Solvated Waste)
Critical: Do not mix with non-halogenated solvents.
Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Chloroform). If the solvent is Acetone or Ethyl Acetate, the mixture must still be classified as Halogenated due to the solute.
pH Check: If the solution is extremely acidic (pH < 2), do not neutralize with strong base (NaOH/KOH) as this may trigger rapid hydrolysis and heat evolution.
Buffering (Optional): If pH adjustment is mandated by your waste contractor, use a mild buffer like Sodium Bicarbonate (
) added slowly in an ice bath to avoid thermal runaway.
Transfer: Pour into the "Halogenated Waste" carboy.
Decision Matrix & Workflow Visualization
Figure 1: Decision matrix for the segregation and disposal of brominated organic acids.
Regulatory & Compliance (RCRA)
Proper classification ensures compliance with EPA regulations.
Waste Code D002 (Corrosive): Applicable if the waste is aqueous and pH
2.
Halogenated Solvents (F-List): If dissolved in spent methylene chloride or similar, F001/F002 codes apply.
Destruction Method: The presence of the Carbon-Bromine bond requires incineration at temperatures sufficient to destroy the organohalogen, typically followed by scrubbing to remove HBr gas. Landfill disposal is strictly prohibited.
Emergency Contingencies
In the event of a spill during transfer:
Evacuate: The primary bromide is a lachrymator (tear-inducing).[7] Evacuate the immediate area.
PPE: Don double nitrile gloves (0.11mm minimum) or Silver Shield® laminate gloves. Wear a full-face respirator if dust/aerosol is present.
Neutralization: Absorb with a spill pillow designed for aggressive acids. Do not use sawdust (fire hazard with oxidizers).
Decontamination: Wash the area with a dilute solution of sodium thiosulfate (to quench reactive alkylating traces) followed by soap and water.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 220965, 2-Bromo-2-ethylbutanoic acid. (Note: Structural analog used for toxicity profiling). Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Corrosivity (D002). 40 CFR 261.22. Retrieved from [Link]
Handling 2-(Bromomethyl)-2-ethylbutanoic Acid: Advanced PPE & Safety Protocol
Executive Hazard Analysis Immediate Action Required: Treat 2-(Bromomethyl)-2-ethylbutanoic acid not merely as a corrosive acid, but as a potent alkylating agent . While standard Safety Data Sheets (SDS) often classify th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Hazard Analysis
Immediate Action Required: Treat 2-(Bromomethyl)-2-ethylbutanoic acid not merely as a corrosive acid, but as a potent alkylating agent .
While standard Safety Data Sheets (SDS) often classify this compound generically as Skin Corr. 1B (Causes severe skin burns) and Eye Dam. 1 , the presence of the bromomethyl moiety on a quaternary carbon introduces specific toxicological risks that exceed standard acid handling protocols.
The Mechanistic Risk (Why this matters)
Alkylation Potential: The primary alkyl bromide (
) is susceptible to nucleophilic attack by biological macromolecules (DNA, proteins). Unlike simple mineral acids which cause immediate coagulative necrosis, alkylating agents can cause delayed, deep-tissue damage and have potential mutagenic properties.
Permeation Physics: Small, halogenated organic molecules permeate standard nitrile rubber significantly faster than aqueous acids. A standard 4-mil nitrile glove provides insufficient protection for prolonged contact.
Personal Protective Equipment (PPE) Matrix
This matrix replaces generic "wear gloves" advice with specific material science recommendations based on permeation breakthrough dynamics.
PPE Component
Recommendation
Technical Rationale
Hand Protection (Primary)
Silver Shield® / 4H® (PE/EVOH Laminate)
Critical: Halogenated alkyls can permeate nitrile in <15 mins. Laminate offers >480 min breakthrough time.
Hand Protection (Dexterity)
Double-gloved Nitrile (5 mil min.)
Only for splash protection. Wear over Laminate liners for grip, or alone only for strictly closed-system handling.
Eye/Face Protection
Chemical Splash Goggles (Indirect Vent)
Safety glasses are insufficient due to potential lachrymatory vapors and corrosive splash risks.
Respiratory Protection
Engineering Control (Fume Hood)
Mandatory. Volatility is low for the solid, but aerosols/dust are highly irritating to mucous membranes.
Body Protection
Tyvek® Lab Coat + Chemical Apron
Standard cotton coats absorb and hold corrosive liquids against the skin. Tyvek repels.
Decision Logic for PPE Selection
Use the following decision tree to determine the required PPE level based on your operational scale.
Figure 1: PPE Selection Decision Tree. Note that laminate gloves are mandatory for larger scale or solution-phase handling due to permeation risks.
Operational Protocol: Handling & Synthesis
A. Weighing and Transfer (Solid State)
The compound is typically a solid or viscous oil. Static charge can cause "fly-away" powder, increasing inhalation risk.
Engineering Control: All weighing must occur inside a certified chemical fume hood. Do not use a benchtop balance.
Static Mitigation: Use an ionizing fan or antistatic gun if the solid is fine/powdery.
Transfer: Use a disposable polypropylene spatula. Avoid metal spatulas if the compound is wet or acidic, as trace iron can catalyze degradation or side reactions.
B. Reaction Setup (Solution Phase)
Solvent Choice: When dissolving, add the solvent slowly. Exothermic solvation is possible.
Addition: If using as an electrophile in a substitution reaction, add the 2-(Bromomethyl)-2-ethylbutanoic acid solution dropwise to the nucleophile to control heat generation.
Temperature Control: Maintain reaction temperature <40°C unless reflux is required, to prevent thermal decomposition and release of HBr gas.
C. Emergency Decontamination
Skin Contact: Immediate flush with water for 15 minutes .[1][2][3] Do not use neutralization agents (bicarbonate) on skin, as the heat of neutralization can worsen the burn.
Cover spill with Dry Lime or Soda Ash to neutralize the acid.
Absorb with vermiculite and place in a hazardous waste container.
Waste Disposal & Deactivation
Disposal must strictly adhere to RCRA (Resource Conservation and Recovery Act) guidelines for halogenated organic acids.
Disposal Workflow
Figure 2: Waste Segregation Logic. NEVER mix this compound with strong oxidizers or non-halogenated organic solvents if avoidable.
Critical Disposal Note: Do not mix with "General Organic Waste" if your facility separates Halogenated vs. Non-Halogenated. The bromine content requires specific incineration protocols to prevent the formation of dioxins/furans during destruction.
References
Fisher Scientific. (2023). Safety Data Sheet: 5-Bromo-1-benzothiophene-2-carboxylic acid (Analogous Hazard Data). Retrieved from
National Institutes of Health (PubChem). (2024). 2-Bromo-2-ethylbutanoic acid (Compound Summary).[6][7] Retrieved from [6]
Ansell Healthcare. (2022). Chemical Permeation Guide & Breakthrough Times for Nitrile vs. Laminate. Retrieved from
U.S. EPA. (2024). Hazardous Waste Management: Halogenated Solvents and Organics. Retrieved from
ChemicalBook. (2024). 2-Bromo-2-methylbutane Safety Data Sheet (Alkyl Bromide Hazard Analog). Retrieved from